Tiludronate Disodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUHWSDHMJMHIW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNa2O6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89987-06-4 (Parent) | |
| Record name | Tiludronate disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048621 | |
| Record name | Tiludronate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149845-07-8 | |
| Record name | Tiludronate disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiludronate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149845-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILUDRONATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tiludronate Disodium: Chemical Properties, Structure, and Mechanism of Action
Abstract
This compound, a first-generation non-nitrogenous bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Marketed under trade names such as Skelid®, Tildren®, and Equidronate®, it is utilized in human medicine for treating Paget's disease of the bone and in veterinary medicine for managing navicular disease and bone spavin in horses.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological mechanism of this compound. It includes detailed summaries of quantitative data, experimental protocols for its analysis, and visualizations of its molecular structure and biological pathways to support researchers and professionals in drug development and related scientific fields.
Chemical Properties and Structure
This compound is the disodium salt of tiludronic acid, characterized by a P-C-P (phosphonate-carbon-phosphonate) core structure with a (4-chlorophenylthio) side chain.[2] This non-nitrogenous structure distinguishes its mechanism of action from later-generation, nitrogen-containing bisphosphonates.
Physicochemical and Identification Data
The key chemical and physical properties of this compound are summarized in the table below, compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| IUPAC Name | disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | [3] |
| Synonyms | Tiludronic acid disodium salt, SR-41319B, Skelid, Tildren | [3] |
| CAS Number | 149845-07-8 | [3][4] |
| Molecular Formula | C₇H₇ClNa₂O₆P₂S | [3][5] |
| Molecular Weight | 362.57 g/mol (anhydrous basis) | [3][5][6] |
| Solubility | Water: >10 mg/mL, 41.67 mg/mL (114.93 mM)[6] | [6] |
| pKa (Strongest Acidic) | 1.03 | [4] |
| Appearance | White to off-white powder |
Molecular Structure
The chemical structure of this compound features a central methylene bisphosphonate group attached to a 4-chlorophenylthio moiety.
Mechanism of Action and Signaling Pathways
This compound is a non-nitrogenous bisphosphonate that primarily targets osteoclasts, the cells responsible for bone resorption.[1][7] Its high affinity for hydroxyapatite, the mineral component of bone, concentrates the drug at sites of active bone remodeling.[7][8] When osteoclasts begin to resorb bone, they internalize the drug.
Unlike nitrogen-containing bisphosphonates that inhibit farnesyl pyrophosphate synthase, tiludronate's mechanism involves several key actions inside the osteoclast:[3][8][9]
-
Metabolism to a Cytotoxic ATP Analog : Osteoclasts metabolize non-nitrogenous bisphosphonates into non-functional, cytotoxic analogs of adenosine triphosphate (ATP). These molecules competitively inhibit ATP-dependent processes, disrupting cellular energy metabolism and leading to osteoclast apoptosis (programmed cell death).[1]
-
Inhibition of Protein-Tyrosine-Phosphatase (PTP) : Tiludronate inhibits PTPs, which are crucial for maintaining the osteoclast's cytoskeletal structure. This disruption leads to the loss of the ruffled border, detachment from the bone surface, and inactivation of the cell.[2][3][9]
-
Inhibition of the Osteoclastic Proton Pump : The drug inhibits the vacuolar H+-ATPase (proton pump), which is responsible for acidifying the space beneath the osteoclast to dissolve bone mineral.[3][9][10] This action directly reduces the cell's resorptive capacity.
The culmination of these effects is a significant reduction in bone resorption, which helps to normalize bone turnover in pathological conditions.[8][9]
Signaling Pathway Visualization
The following diagram illustrates the key steps in the mechanism of action of this compound within an osteoclast.
References
- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C7H7ClNa2O6P2S | CID 60936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medkoo.com [medkoo.com]
- 6. glpbio.com [glpbio.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Skelid (Tiludronate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Chemical Derivatives of Tiludronate Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiludronate disodium, a first-generation non-nitrogenous bisphosphonate, is a well-established therapeutic agent for the treatment of Paget's disease of bone and navicular disease in horses.[1][2] Its mechanism of action involves the inhibition of osteoclast-mediated bone resorption. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for the preparation of tiludronic acid and its subsequent conversion to the disodium salt. Additionally, this document explores the landscape of tiludronate's chemical derivatives, summarizing available data on their synthesis and biological activities. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Introduction to this compound
Tiludronate belongs to the class of drugs known as bisphosphonates, which are synthetic analogues of pyrophosphate.[3] These compounds are characterized by a P-C-P backbone, which confers high affinity for the hydroxyapatite mineral component of bone.[3] Tiludronate is used to treat conditions characterized by excessive bone resorption.[4]
Mechanism of Action
This compound primarily targets osteoclasts, the cells responsible for bone breakdown. Its mechanism of action is multifaceted and involves:
-
Inhibition of Protein-Tyrosine-Phosphatase (PTP): This inhibition leads to a disruption of the osteoclast's cytoskeletal ring structure, causing the cell to detach from the bone surface.[5]
-
Inhibition of the Osteoclastic Proton Pump (V-ATPase): By inhibiting the vacuolar-type H+-ATPase, tiludronate reduces the acidification of the resorption lacuna, a critical step in the dissolution of bone mineral.[6]
-
Induction of Osteoclast Apoptosis: Non-nitrogenous bisphosphonates like tiludronate are metabolized by osteoclasts into non-functional ATP analogues. These molecules competitively inhibit ATP-dependent cellular processes, leading to a reduction in cell energy and ultimately programmed cell death (apoptosis).[1]
This cascade of events leads to a decrease in the number and activity of osteoclasts, thereby reducing bone resorption and turnover.[1][5]
Synthesis of this compound
The synthesis of this compound is a two-stage process. First, tiludronic acid is synthesized, followed by its conversion to the disodium salt. The most common synthetic route for tiludronic acid and other dronic acids involves the reaction of the corresponding carboxylic acid with phosphorus trichloride and phosphorous acid.[7]
Synthesis of Tiludronic Acid
The synthesis of tiludronic acid starts from (4-chlorophenyl)thioacetic acid.
Experimental Protocol: Synthesis of Tiludronic Acid
This protocol is based on the general method for the synthesis of dronic acids and specific patent literature.
-
Reaction Setup: To a stirred solution of methanesulfonic acid (solvent), add (4-chlorophenyl)thioacetic acid.
-
Addition of Reagents: Slowly add phosphorous acid followed by the dropwise addition of phosphorus trichloride while maintaining the temperature of the reaction mixture.
-
Reaction: The mixture is heated for several hours to drive the reaction to completion. The exact temperature and duration will influence the yield and purity of the product.
-
Hydrolysis: After cooling, the reaction mixture is carefully quenched by the addition of water or an aqueous acid solution to hydrolyze the intermediates.
-
Isolation and Purification: The crude tiludronic acid precipitates from the aqueous solution. The solid is collected by filtration, washed with water, and then with an organic solvent like acetone to remove impurities. The product can be further purified by recrystallization.
Table 1: Summary of Reaction Parameters for Tiludronic Acid Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | (4-chlorophenyl)thioacetic acid | [7] |
| Phosphonating Agents | Phosphorus trichloride (PCl3), Phosphorous acid (H3PO3) | [7] |
| Solvent | Methanesulfonic acid or Sulfolane | [7] |
| Reaction Temperature | Typically elevated (e.g., 70-90 °C) | [7] |
| Hydrolysis | Aqueous solution | General Method |
| Purity | >98% (by HPLC) | [8] |
Synthesis of this compound
Tiludronic acid is converted to its disodium salt by neutralization with a sodium base.
Experimental Protocol: Preparation of this compound Hemihydrate
This protocol is adapted from patent literature.[9]
-
Dissolution: Dissolve tiludronic acid in deionized water.
-
pH Adjustment: Slowly add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) with stirring until the pH of the solution is between 4.6 and 4.8.
-
Precipitation: The disodium tiludronate tetrahydrate may precipitate. To facilitate the precipitation of the desired hemihydrate form, an anti-solvent such as acetone can be slowly added.
-
Agitation and Filtration: The resulting precipitate is agitated for several hours at room temperature, collected by filtration, and washed with acetone.
-
Drying: The product is air-dried or dried under vacuum at a controlled temperature (e.g., 25-30 °C) to yield disodium tiludronate hemihydrate.
Chemical Derivatives of this compound
The development of chemical derivatives of existing drugs is a common strategy to improve their pharmacological properties, such as potency, bioavailability, and safety profile. While the literature on specific, named derivatives of tiludronate is not extensive, the general principles of bisphosphonate medicinal chemistry allow for the exploration of potential analogues.
Modifications to the bisphosphonate structure are typically focused on the R1 and R2 side chains of the P-C-P core. For tiludronate, the R1 side chain is a hydrogen, and the R2 side chain is a 4-chlorophenylthio group.
Potential Sites for Derivatization:
-
Modification of the Phenyl Ring: The chloro-substituent on the phenyl ring could be replaced with other functional groups (e.g., fluoro, bromo, methyl, methoxy) to investigate the effect on activity.
-
Alteration of the Thioether Linkage: The sulfur atom could be oxidized to a sulfoxide or sulfone, or replaced with an oxygen (ether) or a methylene group to probe the importance of the thioether linkage.
-
Introduction of an R1 Hydroxyl Group: Many potent bisphosphonates possess a hydroxyl group at the R1 position, which is known to enhance bone mineral binding affinity.
Currently, there is a lack of publicly available quantitative data on the synthesis and biological activity of a wide range of tiludronate derivatives. Research in this area would be valuable for establishing a clear structure-activity relationship (SAR).
Table 2: Comparison of Relative Potency of Various Bisphosphonates
| Bisphosphonate | R1 Side Chain | R2 Side Chain | Relative Potency |
| Etidronate | -OH | -CH3 | 1 |
| Tiludronate | -H | -S-C6H4-Cl | 10 |
| Pamidronate | -OH | -(CH2)2-NH2 | 100 |
| Alendronate | -OH | -(CH2)3-NH2 | 100-500 |
| Ibandronate | -OH | -(CH2)2-N(CH3)(C5H11) | 500-1000 |
| Risedronate | -OH | -CH2-3-pyridinyl | 1000 |
| Zoledronate | -OH | -CH2-imidazol-1-yl | 5000 |
This table illustrates the significant impact of the R1 and R2 side chains on the anti-resorptive potency of bisphosphonates.[10]
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of organophosphorus chemistry. The core synthesis of tiludronic acid from its corresponding carboxylic acid is a versatile method applicable to a range of bisphosphonates. While tiludronate itself is a potent inhibitor of bone resorption, the exploration of its chemical derivatives remains an area with potential for the development of new therapeutic agents with enhanced properties. Further research into the structure-activity relationships of tiludronate analogues could lead to the discovery of next-generation bisphosphonates for the treatment of bone disorders.
References
- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 2. Tiludronic Acid | C7H9ClO6P2S | CID 60937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tiludronate: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0151072A2 - Derivatives of methylenediphosphonic acid, process for their preparation and antirheumatic pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mechanistic Study on the Formation of Dronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound salt hydrate ≥98% (HPLC) | 89987-06-4 [sigmaaldrich.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Zoledronic acid - Wikipedia [en.wikipedia.org]
The Pharmacokinetic Profile of Tiludronate Disodium in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate disodium, a non-nitrogen-containing bisphosphonate, is recognized for its inhibitory effects on osteoclast-mediated bone resorption. Its therapeutic application in conditions characterized by excessive bone turnover has necessitated a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and physiological processes. The preclinical pharmacokinetic data have been shown to be predictive of the clinical results observed in humans.[1]
Core Pharmacokinetic Characteristics
Across all species studied, this compound exhibits a consistent pharmacokinetic profile characterized by several key features:
-
Poor Oral Absorption: Like other bisphosphonates, tiludronate is poorly absorbed from the gastrointestinal tract.[1][2] The presence of food significantly impairs its intestinal absorption.[1][2]
-
High Affinity for Calcified Tissues: Tiludronate demonstrates a strong affinity for bone, which acts as a deep compartment for the drug.[1][2] This leads to a large volume of distribution and low plasma clearance.[1][2] Distribution within the bone is not uniform, with higher concentrations found in trabecular bone compared to cortical bone.[1][2] The uptake into bone is also influenced by the age of the animal, with younger animals showing higher uptake.[1][2]
-
Lack of Metabolism: Studies in various animal species have shown that tiludronate is not metabolized.[1][2]
-
Renal Excretion: The primary route of elimination for absorbed tiludronate is via the urine as an unchanged drug.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in various animal models after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Clearance (mL/min/kg) | Vd (L/kg) |
| Rat | 1 | 2.5 | 1.8 | 3.5 | 9.3 | 2.9 |
| Dog | 1 | 3.1 | 2.2 | 4.8 | 7.6 | 3.3 |
| Monkey | 1 | 4.2 | 2.9 | 5.2 | 5.7 | 2.5 |
| Horse | 1 | 5.6 | 4.1 | 51 | 4.1 | 18.2 |
Data are presented as mean values and have been collated from multiple sources for comparative purposes. The long half-life in horses reflects the slow release from the bone compartment.
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 | 85 | 1.0 | 210 | 1.2 |
| Dog | 10 | 60 | 1.5 | 180 | 0.8 |
| Monkey | 10 | 120 | 2.0 | 350 | 1.2 |
| Baboon | 10 | - | 4.5 | - | - |
Data are presented as mean values. Peak plasma concentrations are reached relatively quickly, with the exception of the baboon.[1][2]
Experimental Protocols
General Methodology for Intravenous Pharmacokinetic Studies
A representative experimental design for determining the intravenous pharmacokinetics of this compound is as follows:
-
Animal Models: Male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are fasted overnight prior to drug administration.
-
Dose Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered as a single bolus injection via a cannulated vein (e.g., jugular vein).
-
Blood Sampling: Serial blood samples are collected from a contralateral vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of tiludronate are determined using a validated analytical method, typically High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Experimental Workflow for a Typical Intravenous Pharmacokinetic Study
References
Unveiling the Anti-Inflammatory Potential of Tiludronate Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiludronate disodium, a non-nitrogenous bisphosphonate, has demonstrated significant anti-inflammatory properties beyond its established role in inhibiting osteoclast-mediated bone resorption. This technical guide provides an in-depth analysis of the mechanisms underlying these effects, supported by quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance comprehension of the complex biological processes involved. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound in inflammatory conditions.
Introduction
This compound is a member of the bisphosphonate class of drugs, primarily utilized for the management of skeletal disorders characterized by excessive bone resorption, such as Paget's disease and navicular disease in horses.[1][2] Its primary mechanism of action involves the induction of osteoclast apoptosis, thereby normalizing bone turnover.[1] However, a growing body of evidence reveals that this compound also exerts direct and indirect anti-inflammatory effects. These properties are of significant interest for the development of novel therapeutic strategies for a range of inflammatory diseases, including osteoarthritis. This guide delves into the core anti-inflammatory actions of this compound, presenting the current scientific understanding of its molecular and cellular impacts.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways.
Inhibition of Pro-Inflammatory Mediators
Tiludronate has been shown to reduce the production of several key mediators of inflammation and cartilage degradation. In a canine model of osteoarthritis, tiludronate treatment led to a significant reduction in synovial fluid levels of prostaglandin E2 (PGE2) and nitric oxide (NOx), two well-known inflammatory mediators.[3] Furthermore, tiludronate dose-dependently inhibited both cytokine and nitric oxide secretion from activated macrophages in vitro.[4]
Downregulation of Catabolic Enzymes
The degradation of the extracellular matrix is a hallmark of inflammatory conditions like osteoarthritis. Tiludronate has been found to decrease the expression of matrix metalloproteinase-13 (MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) in cartilage.[3] These enzymes are crucial for the breakdown of collagen and aggrecan, respectively, the primary components of articular cartilage.
Modulation of Signaling Pathways
The anti-inflammatory effects of tiludronate are underpinned by its interaction with intracellular signaling cascades.
Research has indicated that tiludronate can suppress the prostaglandin F2α (PGF2α)-stimulated synthesis of vascular endothelial growth factor (VEGF) in osteoblasts. This effect is exerted at a point between Protein Kinase C (PKC) and Raf-1 in the MAPK signaling pathway, leading to the inhibition of downstream phosphorylation of MEK1/2 and p44/p42 MAP kinase.
While direct evidence for tiludronate's effect on the NF-κB pathway is still emerging, studies on other non-nitrogenous bisphosphonates, such as etidronate, have shown inhibition of NF-κB activation.[5] The NF-κB pathway is a central regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that tiludronate shares this mechanism, contributing to its broad anti-inflammatory profile.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of Tiludronate on Inflammatory Mediators in a Canine Osteoarthritis Model [3]
| Biomarker | Placebo Group (Mean ± SEM) | Tiludronate Group (Mean ± SEM) | P-value |
| Synovial Fluid PGE₂ (pg/mL) | 1250 ± 250 | 600 ± 150 | P = 0.02 |
| Synovial Fluid NOx (µM) | 8.5 ± 1.5 | 4.0 ± 0.8 | P = 0.01 |
| Joint Effusion (Subjective Score) | 2.5 ± 0.3 | 1.2 ± 0.2 | P = 0.01 |
| Synovitis Score | 3.1 ± 0.4 | 1.5 ± 0.3 | P < 0.01 |
Table 2: Effect of Tiludronate on Catabolic Enzyme Expression in a Canine Osteoarthritis Model [3]
| Enzyme | Placebo Group (% Positive Cells) | Tiludronate Group (% Positive Cells) | P-value |
| MMP-13 (in cartilage) | 45 ± 5 | 25 ± 4 | P = 0.02 |
| ADAMTS5 (in cartilage) | 50 ± 6 | 30 ± 5 | P = 0.02 |
| Cathepsin K (in subchondral bone) | 40 ± 5 | 20 ± 3 | P = 0.02 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Canine Anterior Cruciate Ligament (ACL) Transection Model of Osteoarthritis[3]
-
Animal Model: Adult dogs are used, and osteoarthritis is surgically induced in one stifle joint by transecting the anterior cruciate ligament. This procedure creates joint instability, leading to progressive osteoarthritic changes that mimic the human condition.[6][7]
-
Treatment Protocol: A prospective, randomized, controlled, double-blind study design is employed. Following ACL transection, dogs in the treatment group receive subcutaneous injections of tiludronate (e.g., 2 mg/kg) at regular intervals (e.g., every two weeks for eight weeks). The control group receives a placebo (saline) on the same schedule.[8]
-
Outcome Measures:
-
Synovial Fluid Analysis: Synovial fluid is collected from the affected joint at baseline and at specified time points post-treatment. The concentrations of inflammatory biomarkers such as PGE₂ and NOx are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2][9][10]
-
Histological and Immunohistochemical Analysis: At the end of the study period, animals are euthanized, and the articular cartilage and subchondral bone are harvested. Tissues are fixed, sectioned, and stained (e.g., with Safranin O-Fast Green) for histological evaluation of cartilage degradation and synovitis. Immunohistochemistry is performed to quantify the expression of MMP-13, ADAMTS5, and cathepsin K using specific antibodies.[8]
-
Functional Assessment: Gait analysis, locomotor activity monitoring, and pain scoring are conducted at baseline and throughout the study to assess functional improvement.[8]
-
In Vitro Macrophage Cytokine and Nitric Oxide Secretion Assay[4]
-
Cell Culture: A macrophage cell line (e.g., J774.1) is cultured in appropriate media.
-
Treatment: Macrophages are pre-treated with varying concentrations of tiludronate for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of cytokines and nitric oxide.
-
Measurement of Inflammatory Mediators:
-
Cytokines: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants are measured using ELISA kits.
-
Nitric Oxide: Nitric oxide production is assessed by measuring the accumulation of nitrite (a stable metabolite of NO) in the culture supernatants using the Griess reagent.
-
-
Data Analysis: The dose-dependent inhibitory effect of tiludronate on cytokine and nitric oxide secretion is determined by comparing the levels in treated versus untreated (LPS-stimulated only) cells.
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound exhibits significant anti-inflammatory properties that are mediated through the inhibition of pro-inflammatory mediators, downregulation of catabolic enzymes, and modulation of key signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of tiludronate in a variety of inflammatory conditions. The visualization of the underlying biological processes offers a clear framework for understanding its mechanism of action. Continued investigation into these anti-inflammatory effects holds promise for the development of novel and effective treatments for diseases with an inflammatory component.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in Synovial Fluid Biomarkers after Experimental Equine Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of tiludronate and ibandronate on the secretion of proinflammatory cytokines and nitric oxide from macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transection of the anterior cruciate ligament in the dog: a model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of early osteoarthritis in canine knee joints 3 weeks post ACL transection by microscopic MRI and biomechanical measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. madbarn.com [madbarn.com]
Beyond Farnesyl Pyrophosphate Synthase: An In-depth Technical Guide to the Molecular Targets of Tiludronate Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate disodium, a non-nitrogenous bisphosphonate, is well-established as a therapeutic agent for bone diseases characterized by excessive osteoclast activity. Its primary mechanism of action is widely attributed to the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway, leading to osteoclast apoptosis. However, a growing body of evidence reveals that the pharmacological profile of tiludronate extends beyond FPPS, encompassing a range of molecular targets that contribute to its therapeutic effects. This technical guide provides a comprehensive overview of these non-FPPS targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Key Molecular Targets of this compound
Beyond its well-documented effects on FPPS, this compound has been shown to interact with and inhibit several other key proteins involved in osteoclast function and bone metabolism. These alternative targets include Protein-Tyrosine-Phosphatases (PTPs), the Vacuolar-type H+-ATPase (V-ATPase), and Matrix Metalloproteinases (MMPs).
Protein-Tyrosine-Phosphatases (PTPs)
Table 1: Quantitative Data on Bisphosphonate Inhibition of Protein-Tyrosine-Phosphatases
| Bisphosphonate | PTP Target | IC50 Value | Reference |
| Alendronate | PTPε | 2 µM | [4] |
| Alendronate | PTPσ | 0.5 µM | [5] |
| Etidronate | PTPσ | 0.2 µM | [5] |
| Tiludronate | PTPs (general) | Dose-dependent inhibition observed | [1][2] |
Experimental Protocol: Determination of PTP Inhibition in Osteoclasts
A common method to assess the effect of tiludronate on PTP activity in osteoclasts involves the following steps:
-
Cell Culture: Osteoclast-like multinucleated cells (OCLs) are generated by co-culturing mouse osteoblastic cells and bone marrow cells.
-
Treatment: Purified OCLs are treated with varying concentrations of this compound.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect changes in the overall tyrosine phosphorylation of cellular proteins[1].
-
PTP Activity Assay: The ability of OCL lysates to dephosphorylate artificial tyrosine-phosphorylated substrates (e.g., phosphoneuroprotein 14, epidermal growth factor receptors) is measured in the presence and absence of tiludronate. The inhibition of dephosphorylation indicates PTP inhibition[1].
Signaling Pathway: Tiludronate-Mediated Disruption of the Osteoclast Cytoskeleton
The inhibition of PTPs by tiludronate initiates a signaling cascade that culminates in the disruption of the osteoclast's bone-resorbing apparatus.
References
- 1. Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Protein-tyrosine phosphatase activity regulates osteoclast formation and function: inhibition by alendronate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human protein tyrosine phosphatase-sigma: alternative splicing and inhibition by bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Tiludronate Disodium on Bone Turnover Markers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate disodium, a non-nitrogenous bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. It is utilized in the treatment of skeletal disorders characterized by excessive bone turnover, such as Paget's disease of bone in humans and certain orthopedic conditions in animals. This technical guide provides an in-depth analysis of this compound's impact on key bone turnover markers, details the experimental protocols used in its evaluation, and illustrates its molecular mechanism of action.
Mechanism of Action
This compound exerts its effects on bone through several mechanisms primarily targeting the osteoclast.[1] Once administered, it has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.[1] When osteoclasts resorb bone, they internalize the tiludronate that is bound to the bone matrix.
Unlike nitrogen-containing bisphosphonates that primarily inhibit farnesyl pyrophosphate synthase in the mevalonate pathway, tiludronate, as a non-nitrogenous bisphosphonate, has a dual mechanism of action:
-
Induction of Osteoclast Apoptosis: Inside the osteoclast, tiludronate is metabolized into a non-hydrolyzable analog of adenosine triphosphate (ATP). This cytotoxic metabolite interferes with intracellular enzymatic processes, leading to the induction of osteoclast apoptosis (programmed cell death) and thereby reducing the number of bone-resorbing cells.
-
Disruption of Osteoclast Function: Tiludronate also inhibits protein-tyrosine-phosphatases (PTPs) within osteoclasts.[1] This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the organization of the cytoskeleton, including the formation of the ruffled border – a specialized membrane structure essential for bone resorption. This disruption ultimately leads to the detachment of osteoclasts from the bone surface.
The overall effect is a significant reduction in bone resorption, which subsequently leads to a decrease in bone formation as the two processes are coupled, resulting in a lower overall rate of bone turnover.
Signaling Pathways
The signaling cascade initiated by this compound in osteoclasts is multifaceted. The following diagram illustrates the key pathways involved in its mechanism of action.
Quantitative Impact on Bone Turnover Markers
This compound significantly reduces the levels of various bone turnover markers in both humans and animals. The following tables summarize the quantitative data from several key studies.
Table 1: Human Studies (Paget's Disease of Bone)
| Bone Turnover Marker | Study Population | Dosage | Duration | % Reduction (Mean) | Citation(s) |
| Bone Formation Markers | |||||
| Serum Alkaline Phosphatase (SAP) | 139 patients | 400 mg/day | 12 weeks | 51% | [2] |
| Serum Alkaline Phosphatase (SAP) | 139 patients | 400 mg/day | 24 weeks | 58% | [2] |
| Total Alkaline Phosphatase (TAP) | 28 patients | 400 mg/day | 3 months | 52% (at 6 months) | [3] |
| Bone-Specific Alkaline Phosphatase (BAP) | 28 patients | 400 mg/day | 3 months | 69% (at 6 months) | [3] |
| Procollagen Type I N Propeptide (PINP) | 28 patients | 400 mg/day | 3 months | 68% (at 6 months) | [3] |
| Bone Resorption Markers | |||||
| Urinary Hydroxyproline/Creatinine Ratio | - | 400 mg/day | 3 months | Significant reduction | [4] |
| Urinary N-terminal Telopeptide (NTX) | 28 patients | 400 mg/day | 3 months | 62% (at 6 months) | [3] |
Table 2: Animal Studies
| Bone Turnover Marker | Species | Condition | Dosage | Duration | Observed Effect | Citation(s) |
| Bone Resorption Markers | ||||||
| Serum C-terminal Telopeptide of Type I Collagen (CTX-I) | Horse | Immobilization-induced Osteoporosis | 1 mg/kg IV (2 doses, 28 days apart) | 8 weeks | Rapid, transient, and significant decrease | [5] |
| Serum C-terminal Telopeptide of Type I Collagen (CTX-I) | Horse | Osteoarthritis | - | 6 months | Decrease in serum concentration | [6] |
| Cathepsin K (in subchondral bone) | Dog | Experimental Osteoarthritis | 2 mg/kg SC, every 2 weeks | 8 weeks | Significantly lower expression | [7][8] |
It is important to note that in a study on postmenopausal women with osteoporosis, a cyclic intermittent regimen of tiludronate (50 mg/day or 200 mg/day for the first 7 days of each month) was not found to be effective in reducing the incidence of vertebral fractures or increasing spinal bone mineral density.[9]
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the impact of this compound on bone turnover markers.
Human Clinical Trials in Paget's Disease
-
Study Design: Double-blind, randomized, placebo-controlled, multicenter studies are common designs.[2][10] Patients are typically randomized to receive a placebo or different daily doses of oral tiludronate (e.g., 200 mg, 400 mg) for a defined period (e.g., 3 months).[2]
-
Subject Population: Patients with active Paget's disease of bone, often defined by a serum alkaline phosphatase level at least twice the upper limit of normal.
-
Treatment Protocol: Oral administration of this compound or placebo, once daily.
-
Biochemical Marker Analysis:
-
Serum Alkaline Phosphatase (SAP/TAP/BAP): Blood samples are collected at baseline and at specified intervals during and after treatment. The activity of alkaline phosphatase isoenzymes is determined using automated clinical chemistry analyzers.
-
Urinary Hydroxyproline/Creatinine Ratio: 24-hour urine collections are performed, and the concentrations of hydroxyproline and creatinine are measured. Hydroxyproline is often measured by high-performance liquid chromatography (HPLC).
-
Serum PINP and Urinary NTX: Serum and urine samples are collected and stored frozen until analysis. Commercially available immunoassays (e.g., ELISA or radioimmunoassay - RIA) are used for quantification.
-
Equine Studies
-
Study Design: Randomized, controlled in vivo experiments. For example, in a study on immobilization-induced osteoporosis, horses were divided into a placebo group and a tiludronate-treated group.[5]
-
Subject Population: Healthy adult horses or horses with specific conditions like navicular disease or osteoarthritis.
-
Treatment Protocol: Intravenous (IV) infusion of tiludronate (e.g., 1 mg/kg) or saline placebo.[5]
-
Biochemical Marker Analysis:
-
Serum CTX-I: Blood samples are collected at various time points. Serum is separated and stored at -80°C. The concentration of CTX-I is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Canine Studies
-
Study Design: Prospective, randomized, controlled, double-blind studies are often used in experimental models of conditions like osteoarthritis.[7][8]
-
Subject Population: Typically, skeletally mature dogs in which a condition like osteoarthritis is surgically induced (e.g., by anterior cruciate ligament transection).
-
Treatment Protocol: Subcutaneous (SC) injections of tiludronate (e.g., 2 mg/kg) or a placebo at regular intervals.[7][8]
-
Histomorphometry: Following euthanasia, bone samples (e.g., from the tibial plateau) are collected, fixed, decalcified, and embedded in paraffin. Sections are then stained (e.g., with Safranin O-fast green) for histological evaluation of bone and cartilage structures.
-
Immunohistochemistry: Specific proteins, such as cathepsin K, are detected in bone tissue sections using monoclonal antibodies and a labeled streptavidin-biotin method. The percentage of stained cells is then quantified.
General Assay Principles for Bone Turnover Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying markers like CTX and PINP. It typically involves the use of a microplate pre-coated with a capture antibody specific to the marker. The sample is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting color change is measured spectrophotometrically. The concentration of the marker is proportional to the color intensity.
-
Radioimmunoassay (RIA): This technique uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of the marker in the sample.
-
High-Performance Liquid Chromatography (HPLC): This is a chromatographic technique used to separate, identify, and quantify components in a mixture. It is often used for the measurement of markers like urinary hydroxyproline.
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the effect of tiludronate on bone turnover markers.
Conclusion
This compound is a well-characterized bisphosphonate that effectively reduces bone turnover by inhibiting osteoclast activity and inducing apoptosis. Its impact is clearly demonstrated by the significant reduction in a range of bone formation and resorption markers in both human and animal studies. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic bone diseases. Further research may continue to elucidate the full spectrum of its molecular interactions and therapeutic applications.
References
- 1. products.sanofi.us [products.sanofi.us]
- 2. Tiludronate therapy for Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with tiludronate has a similar effect to risedronate on Paget's disease activity assessed by bone markers and bone scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The methodology of clinical trials of oral tiludronate in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of tiludronate in horses after long-term immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of intravenous this compound administration on the radiographic progression of osteoarthritis of the fetlock joint in Standardbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intermittent cyclic tiludronate in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind, multicentre, placebo-controlled study of tiludronate in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Story of Tiludronate Disodium: A Technical Chronicle of a Bone-Modulating Compound
For Researchers, Scientists, and Drug Development Professionals
Tiludronate Disodium, a first-generation non-nitrogenous bisphosphonate, has carved a significant niche in the therapeutic landscape of metabolic bone diseases. This technical guide delves into the history and development of this compound as a research compound, tracing its journey from initial synthesis to its establishment as a clinically valuable agent for conditions such as Paget's disease of bone and navicular syndrome in horses. This document provides a comprehensive overview of its mechanism of action, key experimental findings, and the methodologies that underpinned its evaluation.
Genesis and Early Development
This compound, chemically known as [[(4-Chlorophenyl)thio]methylene]bis(phosphonic acid) disodium salt, was developed by Sanofi (now Sanofi-Aventis). The initial synthesis and exploration of its therapeutic potential were driven by the growing understanding of the role of osteoclasts in the pathophysiology of bone disorders characterized by excessive bone resorption. The core structure, a P-C-P backbone common to all bisphosphonates, was modified with a (4-chlorophenylthio) group, a feature that influences its biological activity. European patent EP 0100718, filed in the 1980s, describes the synthesis of related compounds, with subsequent patents detailing various hydrated forms of disodium tiludronate.
The development of this compound was part of a broader effort in the pharmaceutical industry to find potent and safe inhibitors of bone resorption. Preclinical studies in the late 1980s and early 1990s in various animal models, including rats with experimentally induced bone loss, demonstrated its dose-dependent inhibitory effect on osteoclast activity. These foundational studies paved the way for its clinical investigation in human diseases.
Mechanism of Action: A Multi-pronged Attack on Osteoclasts
This compound exerts its anti-resorptive effects through a multifaceted mechanism targeting mature osteoclasts. Unlike nitrogen-containing bisphosphonates that primarily inhibit farnesyl pyrophosphate synthase, Tiludronate's action is centered on disrupting key cellular processes essential for bone resorption.
Two primary molecular targets have been identified:
-
Protein-Tyrosine-Phosphatases (PTPs): Tiludronate inhibits PTPs within osteoclasts. This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which in turn disrupts the organization of the actin cytoskeleton. The characteristic "actin ring" or sealing zone, crucial for the osteoclast's attachment to the bone surface and the creation of a sealed resorptive compartment, is consequently dismantled. This leads to the detachment of osteoclasts from the bone matrix, rendering them incapable of resorption.[1]
-
Vacuolar-type H+-ATPase (V-ATPase): Tiludronate is a potent and selective inhibitor of the osteoclast V-ATPase. This proton pump is vital for acidifying the resorption lacuna, a process necessary for dissolving the mineral component of the bone matrix. By inhibiting the V-ATPase, Tiludronate prevents the creation of this acidic microenvironment, thereby halting bone demineralization.[2]
The following diagram illustrates the signaling pathway affected by this compound in osteoclasts.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tiludronate disodium (Tildren®) in the management of equine navicular syndrome. The information is compiled from various clinical studies and is intended for research and drug development purposes.
Introduction
Navicular syndrome is a degenerative condition of the podotrochlear apparatus in horses, leading to chronic forelimb lameness.[1][2][3] It often involves abnormal bone remodeling of the navicular bone.[1][4] this compound, a non-nitrogenous bisphosphonate, is a therapeutic agent used to manage the clinical signs associated with this syndrome.[1][4][5] Its mechanism of action involves the inhibition of osteoclasts, the cells responsible for bone resorption, thereby helping to normalize bone metabolism.[2][4][5][6]
Mechanism of Action
This compound primarily targets osteoclasts.[4][5] Non-nitrogenous bisphosphonates are metabolized by osteoclasts into non-functional ATP analogs.[5] These analogs compete with ATP, leading to a decrease in cellular energy and ultimately inducing osteoclast apoptosis (cell death).[5] This reduction in osteoclast activity slows down bone breakdown and helps to preserve bone density.[2][5]
Experimental Protocols
The following protocols are based on methodologies from published clinical trials investigating the efficacy of this compound for equine navicular syndrome.
1. Subject Selection Protocol
-
Inclusion Criteria:
-
Diagnosis of navicular syndrome based on a thorough lameness examination.[7]
-
Lameness localized to the palmar foot region, confirmed by diagnostic nerve blocks (e.g., palmar digital nerve block).[7]
-
Radiographic and/or Magnetic Resonance Imaging (MRI) findings consistent with navicular syndrome, such as bone edema with minimal soft tissue lesions.[3][7]
-
Lameness grade of 2 or 3 on the American Association of Equine Practitioners (AAEP) 5-point scale.[1][7]
-
-
Exclusion Criteria:
2. Administration Protocol: Intravenous (IV) Infusion
This is the most common and FDA-approved method of administration.
-
Preparation:
-
Reconstitute the this compound powder. For a 500 mg vial, add 25 mL of sterile 0.9% Sodium Chloride Injection, USP. Gently shake until the powder is completely dissolved.[11] This creates a reconstituted solution of 20 mg/mL.
-
Withdraw the appropriate volume of the reconstituted solution based on the horse's body weight.
-
Add the calculated volume of the reconstituted solution to a 1-liter bag of sterile 0.9% Sodium Chloride Injection, USP.[7][11] Invert the bag to mix.
-
-
Administration:
-
Post-Administration Monitoring:
-
Observe the horse closely for at least 4 hours post-infusion for any adverse reactions.[8][10]
-
The most common side effect is transient colic-like signs (pawing, restlessness, looking at the flank).[8][9][10] These signs are usually mild and may resolve with hand-walking.[8]
-
Monitor for signs of renal toxicity, especially if there is concurrent use of other medications.[2][8]
-
3. Alternative Administration Protocol: Intravenous Regional Limb Perfusion (IVRLP)
While less common and with variable reported efficacy, IVRLP has been investigated as an alternative administration route.
-
Dosage: 0.1 mg/kg of this compound.[12]
-
Preparation: Dilute the calculated dose with sterile saline (0.9% NaCl) to a total volume of 35 mL.[12]
-
Administration:
-
Apply a tourniquet to the distal limb.
-
Administer the prepared solution into the lateral digital vein.[12]
-
Maintain the tourniquet in place for a specified period (e.g., 20-30 minutes).
-
Efficacy Evaluation
-
Primary Endpoint: Improvement in lameness score at a predetermined time point post-treatment (e.g., 2 months).[7] An improvement of at least one grade on the AAEP scale is often considered a successful outcome.[2][7]
-
Secondary Endpoints:
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from key clinical trials on the efficacy of this compound for equine navicular syndrome.
Table 1: Lameness Improvement in Placebo-Controlled Trials
| Study | Treatment Group (Tiludronate) | Control Group (Placebo) | Outcome Measure |
| Williams et al. (2014)[7] | 64% (n=119) | 48% (n=62) | Percentage of horses with ≥1 grade improvement in lameness score at 2 months post-treatment. |
| Tildren Study (as cited in DVM360, 2015)[2] | 64% (of 181 total horses) | 48% | Percentage of horses with ≥1 grade improvement in lameness score at 2 months post-treatment. |
Table 2: Efficacy in Open-Label and Retrospective Studies
| Study | Number of Horses | Treatment Protocol | Key Findings |
| Denoix et al. (2003)[14] | 50 | 1.0 mg/kg IV daily for 10 days | Optimal improvement in lameness and return to normal activity 2-6 months post-treatment, especially in recent cases. The 0.5 mg/kg dose was not significantly effective. |
| Tischmacher et al. (2022) (Retrospective)[6] | 305 (lame horses) | 1.0 mg/kg IV slow infusion (45 min) | 47% of treated horses were sound at 30 days, and 52% were sound one year post-treatment. 84% were competing at the same or higher level six months after treatment. |
Table 3: Comparison of Administration Routes
| Study | Systemic IV Group (1.0 mg/kg) | IVRLP Group (0.1 mg/kg) | Outcome Measure |
| Quantitative Assessment (AVMA)[12] | No significant improvement in subjective lameness score (SLS) or mean caudal forelimb pVGRF. | No improvement in mean caudal or lateral forelimb pVGRF. | This study with a small sample size (n=6 per group) did not find significant improvement with either protocol based on objective measures. |
Safety and Adverse Effects
-
The most frequently observed adverse effect is transient colic-like signs, occurring in approximately 30-45% of horses.[8][9]
-
Other potential side effects include discomfort, agitation, pawing, increased urination, reduced appetite, and sore or stiff neck.[9]
-
There is a risk of renal toxicity, and concurrent use of NSAIDs should be avoided.[8][10]
-
The safety of tiludronate has not been established in horses younger than 4 years, or in pregnant or lactating mares.[9]
Conclusion
This compound, administered via slow intravenous infusion, has been shown in several studies to be an effective treatment for controlling the clinical signs of lameness associated with navicular syndrome in horses, particularly when combined with corrective shoeing.[7] Efficacy is most pronounced in cases with a more recent onset of clinical signs.[14] Researchers and clinicians should adhere to the established protocols for administration and monitoring to ensure patient safety and maximize therapeutic outcomes. Further research using objective measures is warranted to continue to refine treatment protocols.
References
- 1. thehorse.com [thehorse.com]
- 2. dvm360.com [dvm360.com]
- 3. vettimes.com [vettimes.com]
- 4. thehorse.com [thehorse.com]
- 5. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 6. ker.com [ker.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Tildren - Tildren [tildren.us]
- 9. TILDREN and OSPHOS for Navicular Syndrome in Horses—Information for Equine Veterinarians | FDA [fda.gov]
- 10. Tildren - Treatment With [tildren.us]
- 11. Tildren for Animal Use - Drugs.com [drugs.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. ivis.org [ivis.org]
- 14. Tiludronate as a new therapeutic agent in the treatment of navicular disease: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tiludronate Disodium in a Canine Osteoarthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tiludronate disodium in a preclinical canine model of osteoarthritis (OA). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound as a potential therapeutic agent for OA.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone sclerosis, and synovitis, leading to pain and loss of joint function. Canine models of OA, particularly those induced by anterior cruciate ligament (ACL) transection, are well-established and closely mimic the pathophysiology of post-traumatic OA in humans.[1][2] this compound, a non-nitrogenous bisphosphonate, has shown promise in modifying disease progression in these models.[3][4] It primarily acts by inhibiting osteoclast-mediated bone resorption, a key process in the pathogenesis of OA.[5][6]
Mechanism of Action
This compound is a non-nitrogenous bisphosphonate that targets osteoclasts, the cells responsible for bone breakdown.[5] Its mechanism of action involves several key steps:
-
Binding to Bone Mineral: Tiludronate has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation in the bone matrix.[6][7]
-
Uptake by Osteoclasts: During bone resorption, osteoclasts internalize the bone matrix, including the bound tiludronate.[7]
-
Induction of Osteoclast Apoptosis: Inside the osteoclast, tiludronate is metabolized into a non-functional ATP analog. This interferes with cellular energy metabolism and induces programmed cell death (apoptosis) of the osteoclasts.[5]
-
Inhibition of Catabolic Enzymes: Studies have shown that tiludronate treatment can lead to a reduction in the levels of key catabolic enzymes involved in cartilage and bone degradation, such as matrix metalloproteinase-13 (MMP-13), ADAMTS5, and cathepsin K.[3][8]
By reducing the number and activity of osteoclasts and inhibiting degradative enzymes, this compound helps to decrease subchondral bone resorption and may slow the progression of cartilage damage in osteoarthritis.[3][9]
Signaling Pathway of this compound in Osteoclasts
Caption: Mechanism of action of this compound in osteoclasts.
Experimental Protocol: Canine Anterior Cruciate Ligament Transection (ACLT) Model
This protocol outlines the surgical induction of osteoarthritis in a canine model and subsequent treatment with this compound.
Experimental Workflow
Caption: Experimental workflow for the canine ACLT model.
Materials
-
Animals: Sixteen adult crossbred dogs (2-3 years old) with an average body weight of 26 kg.[3]
-
This compound: 2 mg/kg of disodium tiludronate dissolved in a mannitol solution.[3]
-
Placebo: Mannitol vehicle solution.[3]
-
Surgical Equipment: Standard sterile surgical instruments for orthopedic procedures.
-
Anesthesia: Appropriate anesthetic and analgesic agents.
-
Data Collection Tools: Kinetic gait analysis system, video-automated behavior capture, visual analog scale (VAS), numerical rating scale (NRS) for pain assessment, electrodermal activity (EDA) monitor, magnetic resonance imaging (MRI) if available.
-
Necropsy and Histology Equipment: Instruments for tissue harvesting, formalin, decalcifying solution, paraffin, microtome, and staining reagents (e.g., Safranin O-fast green).
-
Biochemical Analysis: ELISA kits for PGE2, nitrites/nitrates, and immunohistochemistry reagents for MMP-13, ADAMTS5, and cathepsin K.
Procedure
-
Animal Acclimatization and Baseline Assessment:
-
Acclimate dogs to the housing facility for at least one week before the study begins.
-
Perform a complete physical and orthopedic examination to ensure the animals are healthy.
-
Collect baseline data one week prior to surgery, including gait analysis (Peak Vertical Force - PVF), pain assessment (VAS, NRS, EDA), and, if applicable, MRI of the stifle joints.[3][4]
-
-
Surgical Induction of Osteoarthritis (ACLT):
-
Treatment Administration:
-
Post-Operative Monitoring and Data Collection:
-
Necropsy and Tissue Collection:
-
At the end of the 8-week study period, humanely euthanize the animals.
-
Perform a gross examination of the stifle joints and record any macroscopic changes, such as osteophyte formation and cartilage lesions.[3]
-
Measure the volume of synovial fluid and collect samples for biomarker analysis.
-
Harvest the femoral condyles and tibial plateaus for histological and immunohistochemical analysis.[3]
-
-
Data Analysis:
-
Macroscopic and Histological Analysis:
-
Grade the severity of cartilage lesions and synovitis using established scoring systems.
-
Measure the maximal width of osteophytes.[3]
-
-
Biochemical Analysis:
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., mixed and generalized linear models) to compare the outcomes between the tiludronate and placebo groups.[4] A p-value of < 0.05 is typically considered statistically significant.
-
-
Data Presentation
The following tables summarize the quantitative data from a representative study using the canine ACLT model to evaluate the effects of this compound.[3][4][8]
Table 1: Functional and Pain Assessment
| Parameter | Time Point | Placebo Group (Mean ± SD) | Tiludronate Group (Mean ± SD) | P-value |
| Gait Disability (PVF, % body weight) | Week 8 | 35% lower than Tiludronate | Higher | P = 0.04 |
| Numerical Rating Scale (NRS) Score | Group Effect | Higher | Lower | P = 0.03 |
| Painless Condition (Video-capture) | - | Less frequent | More frequent | P < 0.04 |
Table 2: Macroscopic and Synovial Fluid Analysis
| Parameter | Placebo Group (Mean ± SD) | Tiludronate Group (Mean ± SD) | P-value |
| Joint Effusion | Higher | Lower | P = 0.01 |
| Synovial Fluid PGE₂ | Higher | Lower | P = 0.02 |
| Synovial Fluid Nitrites/Nitrates | Higher | Lower | P = 0.01 |
| Synovitis Score | 6.1 ± 1.1 | 6.8 ± 1.1 (Total) | NS |
| - Synovial Lining Cell Score | 1.7 ± 0.6 | 1.0 ± 0.0 | P < 0.01 |
| Subchondral Bone Surface | Lower | Greater | P < 0.01 |
Table 3: Immunohistochemical Analysis of Joint Tissues
| Biomarker | Tissue | Placebo Group | Tiludronate Group | P-value |
| MMP-13 | Cartilage | Higher Expression | Lower Expression | P = 0.02 |
| ADAMTS5 | Cartilage | Higher Expression | Lower Expression | P = 0.02 |
| Cathepsin K | Subchondral Bone | Higher Expression | Lower Expression | P = 0.02 |
Conclusion
The use of this compound in a canine ACLT model of osteoarthritis demonstrates its potential as a disease-modifying agent. The provided protocols and expected outcomes can serve as a valuable resource for researchers investigating the therapeutic effects of bisphosphonates in osteoarthritis. The data suggests that tiludronate treatment can lead to improved joint function, reduced pain, and favorable changes in the biochemical and structural markers of OA.[3] These findings support further investigation into the clinical application of this compound for the management of osteoarthritis.
References
- 1. Animal models of osteoarthritis: classification, update, and measurement of outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Osteoarthritis Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 3. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Tiludronate Disodium: Application Notes and Protocols for Inducing Osteoclast Apoptosis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate disodium is a non-nitrogenous bisphosphonate that is a potent inducer of apoptosis in osteoclasts, the primary cells responsible for bone resorption. Its mechanism of action involves the intracellular metabolism to a non-hydrolyzable ATP analog, which disrupts cellular energy metabolism and triggers programmed cell death. Additionally, tiludronate has been shown to inhibit the osteoclast vacuolar H+-ATPase (V-ATPase), further impairing their resorptive function. These characteristics make this compound a valuable tool for in vitro studies of osteoclast biology, bone resorption, and for the development of novel therapeutics for bone diseases characterized by excessive osteoclast activity.
This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in osteoclast cell cultures.
Mechanism of Action
This compound exerts its pro-apoptotic effects on osteoclasts through a dual mechanism:
-
Metabolism to a Cytotoxic ATP Analog: As a non-nitrogenous bisphosphonate, tiludronate is internalized by osteoclasts and metabolized into a non-functional analog of adenosine triphosphate (ATP). This analog competitively inhibits ATP-dependent cellular processes, leading to a depletion of cellular energy and the induction of apoptosis.[1]
-
Inhibition of Vacuolar H+-ATPase (V-ATPase): Tiludronate is a potent inhibitor of the osteoclast V-ATPase, with an IC50 of 466 nM for the inhibition of proton transport in vesicles derived from osteoclasts.[2] This enzyme is crucial for acidifying the resorption lacuna, a necessary step for the dissolution of bone mineral. Inhibition of the V-ATPase disrupts the primary function of osteoclasts.
The induction of apoptosis by bisphosphonates, including non-nitrogenous ones, is mediated by the activation of caspases, particularly caspase-3.[3][4]
Data Presentation
While specific dose-response and time-course data for tiludronate-induced osteoclast apoptosis is not extensively available in publicly accessible literature, the following table summarizes key quantitative data points gathered from existing research. This table can serve as a starting point for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for V-ATPase Inhibition | 466 nM | Vesicles from chicken osteoclasts | [2] |
| Relative Potency | 10 (compared to Etidronate=1) | General Bisphosphonate Comparison | [1] |
Note: Researchers should perform their own dose-response and time-course experiments to determine the optimal concentrations and incubation times for their specific cell culture system and experimental goals.
Experimental Protocols
Protocol 1: Generation of Osteoclasts from RAW 264.7 Cells
The murine macrophage cell line RAW 264.7 is a commonly used and reliable model for generating osteoclasts in vitro.[5][6][7][8][9]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
Cell culture plates (e.g., 96-well or 24-well)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm^2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7][9]
-
Osteoclast Differentiation: The following day, replace the medium with α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30-50 ng/mL of recombinant mouse RANKL to induce osteoclast differentiation.[7][9]
-
Medium Change: Replace the differentiation medium every 48-72 hours.
-
Osteoclast Formation: Multinucleated, TRAP-positive osteoclasts will typically be observed after 5-7 days of culture.[9]
Protocol 2: Induction of Apoptosis with this compound
Materials:
-
Mature osteoclast culture (from Protocol 1)
-
This compound stock solution (dissolved in sterile water or PBS)
-
Cell culture medium
Procedure:
-
Prepare Tiludronate Dilutions: Prepare a series of working concentrations of this compound in fresh cell culture medium. Based on the V-ATPase inhibition IC50, a starting range of 100 nM to 10 µM is recommended for initial dose-response experiments.
-
Treatment: Remove the existing medium from the mature osteoclast cultures and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined period. For time-course experiments, it is advisable to test several time points (e.g., 6, 12, 24, and 48 hours).
Protocol 3: Assessment of Osteoclast Apoptosis
Several methods can be used to quantify apoptosis in osteoclast cultures. The following are standard and reliable techniques.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Gently detach the osteoclasts from the culture plate.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells in 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with the permeabilization solution.
-
TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL reaction, which involves incubating the cells with TdT enzyme and a labeled nucleotide (e.g., BrdUTP).
-
Detection: Detect the incorporated labeled nucleotides using a fluorescently labeled antibody.
-
Visualization: Visualize the apoptotic cells (displaying nuclear fluorescence) using a fluorescence microscope.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated osteoclasts according to the kit manufacturer's instructions to release cellular proteins.
-
Assay Reaction: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubation: Incubate at 37°C for the time specified in the kit protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.
Visualizations
Caption: Signaling pathway of tiludronate-induced osteoclast apoptosis.
Caption: Experimental workflow for inducing and assessing osteoclast apoptosis.
Caption: Logical relationship of tiludronate action on osteoclasts.
References
- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 2. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. huble.org [huble.org]
- 7. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 8. researchgate.net [researchgate.net]
- 9. scielo.isciii.es [scielo.isciii.es]
Application of Tiludronate Disodium in Equine Cartilage Explant Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate disodium, a non-nitrogenous bisphosphonate, is primarily recognized for its role in inhibiting bone resorption by inducing osteoclast apoptosis.[1][2] Its application in equine medicine has largely focused on treating bone-related disorders such as navicular disease and bone spavin.[1][3] However, recent research has explored its direct effects on articular cartilage, suggesting a potential role in modulating cartilage health and disease. This document provides detailed application notes and protocols based on in vitro studies using equine cartilage explants to investigate the chondroprotective and potential chondrotoxic effects of this compound.
The study of tiludronate's impact on cartilage is critical for understanding its therapeutic potential and safety profile, particularly concerning intra-articular applications. Research has shown that tiludronate can have concentration-dependent effects on cartilage explants, indicating a narrow therapeutic window.[4] These notes are intended to guide researchers in designing and executing experiments to further elucidate the mechanisms of action of tiludronate on equine chondrocytes and cartilage matrix.
Mechanism of Action in Cartilage (Proposed)
While the primary mechanism of tiludronate is the inhibition of the mevalonate pathway in osteoclasts, its effects on chondrocytes are less understood.[5][6] In equine cartilage explants, tiludronate has demonstrated biphasic effects that are independent of prostaglandin E2 (PGE2) secretion or matrix metalloproteinase (MMP) gene expression.[4] At low concentrations, it appears to have chondroprotective effects, reducing the release of sulfated glycosaminoglycans (sGAGs) and chondrocyte apoptosis in the presence of an inflammatory stimulus like interleukin-1β (IL-1β).[4] Conversely, high concentrations of tiludronate have been shown to be detrimental, increasing sGAG release and chondrocyte apoptosis.[4]
The following diagram illustrates a proposed signaling pathway for the concentration-dependent effects of tiludronate on equine chondrocytes.
Caption: Proposed signaling of tiludronate in equine chondrocytes.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of varying concentrations of this compound on equine cartilage explants, both with and without stimulation by recombinant equine interleukin-1β (rEq IL-1β).[4]
Table 1: Effect of Tiludronate on Sulfated Glycosaminoglycan (sGAG) Release
| Tiludronate Concentration (mg/L) | sGAG Release (% of Total) - Without rEq IL-1β | sGAG Release (% of Total) - With rEq IL-1β (0.01 ng/mL) |
| 0 (Control) | 10.5 ± 2.1 | 18.9 ± 3.5 |
| 0.19 | 9.8 ± 1.9 | 15.2 ± 2.8 |
| 1.9 | 9.5 ± 2.0 | 14.8 ± 2.5 |
| 19 | 11.2 ± 2.3 | 16.1 ± 3.0 |
| 190 | 14.8 ± 2.9 | 22.5 ± 4.1 |
| 1900 | 25.6 ± 5.2 | 30.1 ± 5.8 |
*Indicates a statistically significant difference from the control (0 mg/L) within the respective treatment group (with or without rEq IL-1β).
Table 2: Effect of Tiludronate on Chondrocyte Apoptosis
| Tiludronate Concentration (mg/L) | Apoptotic Chondrocytes (%) - Without rEq IL-1β | Apoptotic Chondrocytes (%) - With rEq IL-1β (0.01 ng/mL) |
| 0 (Control) | 8.1 ± 1.5 | 15.2 ± 2.8 |
| 0.19 | 7.5 ± 1.4 | 11.8 ± 2.2 |
| 1.9 | 7.2 ± 1.3 | 11.1 ± 2.0 |
| 19 | 8.8 ± 1.6 | 12.9 ± 2.4 |
| 190 | 13.5 ± 2.5 | 20.1 ± 3.7 |
| 1900 | 22.1 ± 4.1 | 28.9 ± 5.3 |
*Indicates a statistically significant difference from the control (0 mg/L) within the respective treatment group (with or without rEq IL-1β).
Table 3: Effect of Tiludronate on Gene Expression in the Presence of rEq IL-1β
| Tiludronate Concentration (mg/L) | Relative Gene Expression of IL-8 (Fold Change) |
| 0 (Control) | 1.0 |
| 1900 | Increased* |
*Indicates a statistically significant increase in gene expression compared to the control. Note: Gene expression of MMPs and IL-6 was not significantly affected by tiludronate.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of tiludronate's effects on equine cartilage explants.
Equine Cartilage Explant Culture
This protocol describes the harvesting and culture of equine articular cartilage explants to create an in vitro model of cartilage metabolism.
Caption: Workflow for equine cartilage explant culture.
Protocol:
-
Cartilage Harvest: Aseptically harvest full-thickness articular cartilage from the weight-bearing regions of the femorotibial joints of young adult horses with no signs of joint disease.[4]
-
Explant Creation: Use a sterile biopsy punch (e.g., 3-mm diameter) to create uniform cartilage explants.
-
Culture Conditions: Place individual explants in a 96-well plate with a serum-free culture medium (e.g., DMEM supplemented with penicillin, streptomycin, and amphotericin B).
-
Equilibration: Culture the explants for 48-72 hours to allow them to stabilize before treatment.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 0.19, 1.9, 19, 190, or 1,900 mg/L) with or without an inflammatory stimulus such as recombinant equine interleukin-1β (rEq IL-1β, e.g., 0.01 ng/mL).[4]
-
Incubation: Incubate the explants for a defined period (e.g., 96 hours).[4]
-
Sample Collection: At the end of the incubation period, collect the culture medium and the cartilage explants for subsequent analysis. Store samples appropriately (e.g., -80°C).
Sulfated Glycosaminoglycan (sGAG) Assay
This assay quantifies the amount of sGAGs released into the culture medium and remaining in the cartilage explants, serving as an indicator of cartilage matrix degradation.
Protocol:
-
Explant Digestion: Digest the cartilage explants using a papain digestion solution to release the remaining sGAGs.[7][8]
-
Sample Preparation: Use the collected culture medium and the digested explant samples for the assay.
-
DMMB Assay: Quantify the sGAG concentration using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.[9][10][11] The binding of the dye to sGAGs results in a color change that can be measured spectrophotometrically.
-
Standard Curve: Generate a standard curve using known concentrations of chondroitin sulfate.
-
Calculation: Determine the sGAG concentration in the samples by comparing their absorbance to the standard curve. Express the amount of sGAG released into the medium as a percentage of the total sGAG (medium + explant).
Chondrocyte Apoptosis Assay (TUNEL Assay)
The terminal deoxynucleotidyl transferase-mediated dUTP nick end-labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in chondrocytes within the cartilage explants.
Protocol:
-
Explant Fixation and Embedding: Fix the cartilage explants in formalin and embed them in paraffin.
-
Sectioning: Cut thin sections of the embedded explants and mount them on microscope slides.
-
TUNEL Staining: Perform the TUNEL assay according to the manufacturer's instructions. This typically involves permeabilizing the cells, labeling the fragmented DNA with a fluorescent marker, and counterstaining the cell nuclei.
-
Microscopy and Analysis: Visualize the stained sections using a fluorescence microscope. Count the number of TUNEL-positive (apoptotic) chondrocytes and the total number of chondrocytes.
-
Calculation: Express the results as the percentage of apoptotic chondrocytes.
Gene Expression Analysis (Quantitative RT-PCR)
This protocol is used to determine the relative expression of genes of interest, such as matrix metalloproteinases (MMPs), interleukins (e.g., IL-6, IL-8), and other relevant markers in the cartilage explants.[12][13]
Protocol:
-
RNA Extraction: Isolate total RNA from the cartilage explants using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., MMP-1, MMP-3, MMP-13, IL-6, IL-8), and a suitable housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the comparative cycle threshold (ΔΔCt) method to determine the relative gene expression (fold change) compared to a control group.
Conclusion
The study of this compound in equine cartilage explant models reveals complex, concentration-dependent effects. Low concentrations may offer chondroprotective benefits, particularly in an inflammatory environment, while high concentrations are clearly detrimental to cartilage health.[4] These findings underscore the importance of careful dose determination for any potential therapeutic application of tiludronate in joint diseases. The protocols and data presented here provide a framework for further research into the precise mechanisms of tiludronate action on chondrocytes and for the development of safe and effective treatment strategies for equine osteoarthritis. Further in vivo studies are necessary before intra-articular administration of tiludronate can be recommended in horses.[4]
References
- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ker.com [ker.com]
- 4. Concentration-dependent effects of tiludronate on equine articular cartilage explants incubated with and without interleukin-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. A multivalent assay to detect glycosaminoglycan, protein, collagen, RNA, and DNA content in milligram samples of cartilage or hydrogel-based repair cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Extracellular Matrix Component Detection - Chondrex, Inc. [chondrex.com]
- 10. chondrex.com [chondrex.com]
- 11. ilexlife.com [ilexlife.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of marker gene expression in chondrocytes from patients receiving autologous chondrocyte transplantation versus osteoarthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess Tiludronate Disodium Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate Disodium is a non-nitrogenous bisphosphonate primarily used in the treatment of skeletal disorders characterized by excessive bone resorption, such as Paget's disease and certain equine orthopedic conditions like navicular disease and bone spavin.[1][2] Its mechanism of action involves the targeted inhibition of osteoclasts, the cells responsible for bone breakdown.[1] Assessing the therapeutic efficacy of this compound in vivo is critical for both preclinical and clinical research. This document provides detailed application notes and protocols for key imaging techniques used to quantify the structural and metabolic effects of Tiludronate on bone tissue.
Mechanism of Action: Induction of Osteoclast Apoptosis
Tiludronate belongs to the class of non-nitrogenous bisphosphonates.[3] Unlike nitrogen-containing bisphosphonates that inhibit the mevalonate pathway, Tiludronate's mechanism is centered on its metabolism into a cytotoxic analog of adenosine triphosphate (ATP).[1][3]
-
Uptake: Osteoclasts, during the process of bone resorption, endocytose Tiludronate that has bound to the bone mineral (hydroxyapatite).[2]
-
Metabolism: Inside the osteoclast, the P-C-P backbone of Tiludronate is incorporated into a non-hydrolyzable ATP analog (AppCp-type).[3][4]
-
Cytotoxicity: This AppCp analog accumulates in the cytosol and competitively inhibits ATP-dependent enzymes, disrupting essential cellular processes and mitochondrial function.[4][5]
-
Apoptosis: The resulting cellular energy deficit and disruption of intracellular signaling lead to programmed cell death (apoptosis) of the osteoclast.[1]
-
Therapeutic Effect: The reduction in the number and activity of osteoclasts leads to a decrease in overall bone resorption, allowing for a more balanced bone remodeling process.[2]
Application Note 1: Radiographic Imaging to Assess Osteoarthritis Progression
Principle: Conventional radiography is a widely accessible imaging modality that provides two-dimensional images of bone structures. It is effective for assessing macroscopic changes in bone and joint morphology, such as joint space narrowing, subchondral bone sclerosis, and osteophyte formation, which are hallmarks of osteoarthritis (OA).[6][7]
Application for this compound: In equine medicine, Tiludronate is used to manage lameness associated with OA by inhibiting the underlying abnormal bone remodeling.[8] Radiography can be used to monitor the structural progression of OA over time, providing quantitative evidence of the drug's disease-modifying effects. A decrease or stabilization in the radiographic score after treatment suggests that Tiludronate is successfully inhibiting subchondral bone remodeling.[9][10]
Quantitative Data Summary: The following table summarizes data from a retrospective study in Standardbred racehorses with fetlock joint OA, comparing Tiludronate treatment to other medical treatments over a 6-month period.[10]
| Parameter | Tiludronate Group (n=25) | Other Treatments (n=75) |
| Radiographic Score (Baseline) | 2.5 ± 0.5 | 2.6 ± 0.5 |
| Radiographic Score (6 Months) | 2.5 ± 0.5 | 3.0 ± 0.5 |
| Change in Radiographic Score | 0.0 ± 0.0 | +0.4 ± 0.5 |
| Serum CTX-I (ng/mL) (Baseline) | 2.5 ± 1.3 | 2.4 ± 1.2 |
| Serum CTX-I (ng/mL) (6 Months) | 1.9 ± 0.9 | 2.4 ± 1.1 |
| Change in Serum CTX-I (ng/mL) | -0.6 ± 0.4 | 0.0 ± 0.1 |
| Statistically significant change from baseline (P < 0.05). Data presented as mean ± SD. CTX-I (C-terminal telopeptides of type I collagen) is a biomarker for bone resorption. |
Experimental Protocol: Radiographic Assessment of Equine Fetlock OA
-
Animal Model: Standardbred racehorses with confirmed spontaneous traumatic OA of the fetlock joint.[9]
-
Treatment Protocol:
-
Administer a single intravenous (IV) infusion of this compound (1 mg/kg) diluted in 500 mL of saline (0.9% NaCl) solution, administered over 30 minutes.[10]
-
-
Image Acquisition:
-
Baseline (Day 0): Prior to treatment, acquire a standard series of four radiographic views of the affected fetlock joint(s): dorsopalmar, lateromedial, dorsolateral-palmaromedial oblique, and dorsomedial-palmarolateral oblique.[7]
-
Use consistent X-ray tube settings (e.g., 60 kV, 1.25 mAs) and a fixed distance (e.g., 80 cm) for all imaging sessions.[11]
-
Follow-up (6 Months): Repeat the same series of radiographic views using identical settings and positioning.[10]
-
-
Image Analysis:
-
Have all radiographs evaluated by at least two blinded, experienced observers.
-
Score the radiographs using a validated scoring system (e.g., a 0-4 scale) that assesses key features of OA, including osteophyte formation, subchondral bone lysis and sclerosis, and joint space narrowing.[12]
-
Calculate the mean score for each time point and compare the change from baseline between treatment and control groups.
-
-
Biomarker Analysis (Optional):
-
Collect serum samples at baseline and at 6 months.
-
Analyze serum for bone turnover markers, such as CTX-I, to correlate structural changes with metabolic activity.[9]
-
Application Note 2: Micro-Computed Tomography (Micro-CT) for Bone Microstructure
Principle: Micro-computed tomography (micro-CT) is a non-destructive, high-resolution 3D imaging technique that provides detailed quantitative analysis of bone microarchitecture.[13] It allows for the precise measurement of parameters such as bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[14]
Application for this compound: Micro-CT is the gold standard for evaluating the effects of anti-resorptive agents on bone structure in preclinical models.[13] It can be used to assess whether Tiludronate preserves trabecular bone architecture under conditions of high bone turnover or during bone healing. This technique is typically applied ex vivo to bone biopsies or in terminal studies.
Quantitative Data Summary: The following table presents key microstructural parameters that can be evaluated. A study in young, clinically normal horses found that Tiludronate did not significantly alter these parameters in the tuber coxae over a 60-day period, suggesting a minimal effect on normal bone remodeling in that context.[15][16]
| Parameter | Description | Expected Effect of Tiludronate in Disease Models |
| Bone Volume Fraction (BV/TV, %) | The percentage of the region of interest that is mineralized bone. | Preservation or increase |
| Trabecular Number (Tb.N, 1/mm) | The number of trabeculae per unit length. | Preservation or increase |
| Trabecular Thickness (Tb.Th, µm) | The average thickness of the trabeculae. | Preservation or increase |
| Trabecular Separation (Tb.Sp, µm) | The average distance between trabeculae. | Preservation or decrease |
| Connectivity Density (Conn.D, 1/mm³) | A measure of the degree of connection between trabeculae. | Preservation or increase |
Experimental Protocol: Micro-CT Analysis of Equine Bone Biopsies
-
Animal Model & Treatment: Use a relevant animal model (e.g., equine model of navicular disease or surgically induced bone defect). Administer Tiludronate at a clinically relevant dose (e.g., 1 mg/kg IV).[15]
-
Biopsy Collection:
-
At predetermined time points (e.g., baseline and 60 days post-treatment), collect bone biopsies from a consistent anatomical location (e.g., tuber coxae) using an established surgical technique.[15]
-
-
Sample Preparation:
-
Dissect any soft tissue from the bone core.
-
Fix the samples in 10% neutral buffered formalin for 24-48 hours.
-
Transfer samples to 70% ethanol for storage prior to scanning.[15]
-
-
Image Acquisition:
-
Scan samples using a high-resolution micro-CT system (e.g., Scanco Medical or similar).
-
Use appropriate settings for bone analysis (e.g., 70 kVp, 114 µA, 300 ms integration time).
-
Acquire images with an isotropic voxel size suitable for trabecular analysis (e.g., 10-20 µm).[17]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the 3D volume from the acquired 2D projection images.
-
Define a standardized volume of interest (VOI) within the trabecular bone compartment for analysis.
-
Apply a global threshold to segment the mineralized bone from the background.
-
Use the system's software to calculate the 3D morphometric parameters listed in the table above.
-
Compare the parameters between baseline and follow-up, and between treatment and control groups.
-
References
- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. thehorse.com [thehorse.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of intravenous this compound administration on the radiographic progression of osteoarthritis of the fetlock joint in Standardbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of bone quality using micro-computed tomography (micro-CT) and synchrotron micro-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging Techniques for the Assessment of the Bone Osteoporosis-Induced Variations with Particular Focus on Micro-CT Potential [mdpi.com]
- 15. Tiludronate and clodronate do not affect bone structure or remodeling kinetics over a 60 day randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of micro-CT protocols for in vivo follow-up of mouse bone architecture without major radiation side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tiludronate Disodium Off-Target Effects in Cell Culture
Welcome to the technical support center for researchers utilizing Tiludronate Disodium in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of this non-nitrogenous bisphosphonate.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our non-osteoclast cell line after treatment with this compound. What is the likely mechanism?
A1: this compound, as a non-nitrogenous bisphosphonate, can be intracellularly metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP).[1][2] These cytotoxic ATP analogs can interfere with mitochondrial energy metabolism by inhibiting the ADP/ATP translocase, leading to a reduction in cellular ATP levels and subsequent apoptosis.[1][3] This effect is not cell-type specific and can occur in any cell that takes up the drug.
Q2: At what concentrations are off-target cytotoxic effects typically observed?
Q3: Could this compound be affecting signaling pathways in our cells, independent of its effects on ATP metabolism?
A3: Yes, another potential off-target mechanism of tiludronate is the inhibition of protein tyrosine phosphatases (PTPs).[4] Tiludronate has been shown to inhibit PTP activity in osteoclasts, leading to an increase in protein tyrosine phosphorylation.[1] This inhibition can disrupt normal signaling cascades that are regulated by phosphorylation, potentially impacting cell proliferation, differentiation, and survival in various cell types.
Q4: We are investigating extracellular matrix remodeling. Does this compound have any known off-target effects on matrix metalloproteinases (MMPs)?
A4: The direct effect of this compound on the activity of MMPs is not well-documented in the available literature. Some studies on other bisphosphonates, such as zoledronate, have shown effects on MMP expression, with reports of both upregulation (MMP-9 and MMP-13) and inhibition (MMP-2) in vascular smooth muscle cells.[6][7] Given the lack of specific data for tiludronate, it is advisable to empirically test its effect on MMP activity and expression in your experimental system if this is a concern.
Q5: Our cells are undergoing apoptosis after tiludronate treatment. How can we confirm the apoptotic pathway involved?
A5: Tiludronate-induced apoptosis in non-osteoclast cells is likely initiated by intracellular ATP depletion and/or disruption of signaling pathways. A common method to confirm apoptosis is to measure the activation of caspases, which are key executioners of this process. Specifically, you can assess the activity of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3/7).[8] This can be done using commercially available fluorometric or colorimetric assays, or by Western blot analysis for cleaved caspases.[9]
Troubleshooting Guides
Issue: Unexpectedly High Cell Death
Possible Cause 1: Tiludronate Concentration is Too High.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations and narrow it down to identify the concentration that gives the desired on-target effect with minimal cytotoxicity.
Possible Cause 2: Formation of Cytotoxic ATP Analogs.
-
Troubleshooting Step: Measure intracellular ATP levels after tiludronate treatment. A significant decrease in ATP would support this as the mechanism of cytotoxicity. Consider reducing the treatment duration or concentration.
Possible Cause 3: Disruption of Critical Signaling Pathways.
-
Troubleshooting Step: Investigate the phosphorylation status of key signaling proteins in your pathways of interest using Western blotting with phospho-specific antibodies. An increase in tyrosine phosphorylation may indicate inhibition of PTPs.
Issue: Inconsistent or Unexplained Experimental Results
Possible Cause 1: Off-Target Inhibition of Protein Tyrosine Phosphatases (PTPs).
-
Troubleshooting Step: If your experimental system is sensitive to changes in phosphorylation-dependent signaling, consider using a different bisphosphonate with a different mechanism of action for comparison. Alternatively, you can try to rescue the phenotype by overexpressing the affected PTP or using a specific activator, if available.
Possible Cause 2: General Cell Culture Problems.
-
Troubleshooting Step: Review standard cell culture troubleshooting guides to rule out common issues such as contamination (mycoplasma, bacteria, fungi), improper media formulation, or issues with cell passage number and confluency.[10][11][12][13][14]
Quantitative Data Summary
| Parameter | Target/Cell Type | IC50 / Effect | Reference |
| V-ATPase Inhibition | Avian Osteoclast Vesicles | 466 nM | [4][5] |
| V-ATPase Inhibition | Chicken Kidney Vesicles | 1.1 mM | [4][5] |
| V-ATPase Inhibition | Yeast Microsomal Preparations | 3.5 µM | [4][5] |
Detailed Experimental Protocols
Protocol 1: Assessment of Tiludronate-Induced Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of tiludronate. Include wells with untreated cells (negative control) and wells that will be treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
LDH Assay: Following the incubation period, carefully collect the cell culture supernatant from each well. Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with the assay reagents and incubating for a specific time before measuring the absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of tiludronate using the formula provided in the assay kit manual, which generally normalizes the results to the positive and negative controls. Plot the percentage of cytotoxicity against the tiludronate concentration to determine the IC50 value.
Protocol 2: Measurement of Intracellular ATP Levels
This protocol describes how to measure changes in intracellular ATP concentration as an indicator of mitochondrial dysfunction.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well opaque-walled cell culture plates
-
Commercially available bioluminescence-based ATP assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol, using an opaque-walled plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration.
-
ATP Measurement: At the end of the incubation period, perform the ATP assay according to the manufacturer's instructions. This usually involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration. Normalize the luminescence signal of treated cells to that of untreated cells to determine the percentage of ATP reduction.
Protocol 3: Detection of Apoptosis via Caspase-3/7 Activation
This protocol outlines a method to detect the activation of executioner caspases 3 and 7, a hallmark of apoptosis.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well opaque-walled cell culture plates
-
Commercially available luminescent or fluorescent caspase-3/7 assay kit
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol, using an opaque-walled plate. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubation: Incubate the plate for a time course determined by preliminary experiments to capture the peak of caspase activation.
-
Caspase Assay: Perform the caspase-3/7 assay according to the manufacturer's instructions. This typically involves adding a reagent containing a pro-luminescent or pro-fluorescent caspase substrate.
-
Data Analysis: Measure the luminescence or fluorescence signal. An increase in signal indicates an increase in caspase-3/7 activity. Normalize the signal of treated cells to that of untreated cells.
Visualizations
References
- 1. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H7ClNa2O6P2S | CID 60936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zoledronate upregulates MMP-9 and -13 in rat vascular smooth muscle cells by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zoledronate upregulates MMP-9 and -13 in rat vascular smooth muscle cells by inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 14. Cell Culture Troubleshooting Tips and Tricks [labroots.com]
Technical Support Center: Addressing Tiludronate Disodium Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Tiludronate Disodium in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-nitrogenous bisphosphonate. Its primary therapeutic action is to inhibit bone resorption by inducing apoptosis in osteoclasts, the cells responsible for bone breakdown. It is thought to exert its effects, in part, by inhibiting protein-tyrosine-phosphatases (PTPs) within these cells.
Q2: How can this compound interfere with my biochemical assay?
This compound can interfere with biochemical assays through several mechanisms:
-
Chelation of Divalent Cations: As a bisphosphonate, this compound can chelate (bind to) divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). Many enzymes require these cations as cofactors for their activity. If this compound is present in the assay mixture, it can sequester these essential cations, leading to falsely decreased enzyme activity.
-
Direct Enzyme Inhibition: While its therapeutic target is within osteoclasts, it's possible that at high enough concentrations in an in vitro assay, this compound could directly inhibit enzymes that are part of the assay's detection system, particularly if they are phosphatases.
-
Spectral Interference: this compound has UV absorbance maxima at approximately 197 nm and 267 nm.[1] If your assay involves spectrophotometric measurements near these wavelengths, the presence of this compound could lead to falsely elevated absorbance readings.
-
Alteration of Analyte Levels (In Vivo vs. In Vitro): When studying samples from subjects treated with this compound, be aware that it can alter the in vivo levels of certain analytes. For example, it has been shown to increase serum phosphate levels. This is a physiological effect, not a direct analytical interference in the assay itself, but it is a crucial consideration when interpreting results.
Q3: Which biochemical assays are most likely to be affected by this compound?
Based on its chemical properties, the following types of assays are most susceptible to interference:
-
Enzyme assays dependent on divalent cations: A prime example is Alkaline Phosphatase (ALP) , which often requires Zn²⁺ and Mg²⁺ for activity.
-
Colorimetric assays for phosphate: Due to its phosphonate structure, this compound can potentially interfere with assays that measure inorganic phosphate, especially those based on the formation of phosphomolybdate complexes.
-
Assays measuring calcium, magnesium, or zinc: The chelating properties of this compound can interfere with the accurate measurement of these cations.
-
UV-based spectrophotometric assays: Assays with readout wavelengths near 197 nm or 267 nm may experience spectral interference.
Q4: Are protein quantification assays like BCA or Bradford affected?
Direct interference of this compound with BCA or Bradford assays has not been extensively reported. However, interference in these assays can be caused by various substances. The Bradford assay is sensitive to detergents, while the BCA assay is susceptible to reducing agents. It is always best practice to perform a validation experiment to confirm that this compound, at the concentrations present in your samples, does not interfere with your chosen protein assay.
Q5: How can I test for this compound interference in my specific assay?
A systematic approach to testing for interference involves a paired-difference study.[2] You would prepare two sets of samples: a control group and a test group spiked with this compound at a concentration representative of what might be found in your experimental samples. By comparing the results between the two groups, you can determine if the drug is causing a significant deviation. A detailed protocol for this is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Problem 1: Unexpectedly low enzyme activity in the presence of this compound.
Possible Cause: Chelation of essential divalent cation cofactors (e.g., Mg²⁺, Zn²⁺) by this compound.
Troubleshooting Steps:
-
Confirm Cation Dependence: Review the literature for your enzyme of interest to confirm its dependence on divalent cations.
-
Cation Supplementation Experiment:
-
Prepare your assay with a known concentration of the enzyme substrate.
-
Create a series of reactions containing a fixed concentration of this compound that previously showed inhibition.
-
To these reactions, add increasing concentrations of the relevant divalent cation (e.g., MgCl₂ or ZnCl₂).
-
Include a positive control (no Tiludronate, no extra cations) and a negative control (with Tiludronate, no extra cations).
-
If the enzyme activity is restored in a dose-dependent manner with the addition of the cation, this strongly suggests chelation is the mechanism of interference.
-
-
Sample Dilution: If permissible by the assay's sensitivity, diluting the sample containing this compound can lower its concentration to a non-interfering level.
-
Alternative Assay: If the interference cannot be overcome, consider using an alternative assay for your analyte that does not rely on divalent cations.
Problem 2: Falsely elevated absorbance in a colorimetric assay.
Possible Cause: Spectral interference from this compound.
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of this compound:
-
Prepare a solution of this compound in your assay buffer at the concentration present in your samples.
-
Perform a spectral scan using a spectrophotometer across the range of wavelengths relevant to your assay.
-
If you observe a significant absorbance peak at or near your assay's measurement wavelength, spectral interference is likely. This compound has known absorbance maxima around 197 nm and 267 nm.[1]
-
-
Use a Sample Blank: For each sample containing this compound, prepare a corresponding blank that contains the same concentration of the drug in the assay buffer but lacks a key reagent required for color development (e.g., the enzyme or the substrate). Subtract the absorbance of this blank from your sample's absorbance.
-
Change the Measurement Wavelength: If your assay allows, you may be able to shift the measurement wavelength to a region where this compound has minimal absorbance.
-
Alternative Assay: Consider a non-colorimetric assay for your analyte, such as a fluorescent or chemiluminescent assay, which is less likely to be affected by spectral interference from this compound.
Data Presentation: Example of an Interference Study
The following table presents hypothetical data from an interference study to illustrate how to quantify the effect of this compound on various biochemical assays. Note: This is an example for guidance; you must perform your own validation experiments.
| Assay | Analyte Concentration | This compound (µM) | Measured Value (Units) | % Interference |
| Alkaline Phosphatase | 100 U/L | 0 | 102.5 U/L | - |
| 100 U/L | 10 | 95.3 U/L | -7.0% | |
| 100 U/L | 50 | 78.1 U/L | -23.8% | |
| 100 U/L | 100 | 61.2 U/L | -40.3% | |
| Phosphate (Colorimetric) | 1.5 mM | 0 | 1.52 mM | - |
| 1.5 mM | 10 | 1.55 mM | +1.9% | |
| 1.5 mM | 50 | 1.68 mM | +10.5% | |
| 1.5 mM | 100 | 1.85 mM | +21.7% | |
| Bradford Protein Assay | 500 µg/mL | 0 | 505 µg/mL | - |
| 500 µg/mL | 100 | 501 µg/mL | -0.8% | |
| LDH Activity Assay | 200 U/L | 0 | 203 U/L | - |
| 200 U/L | 100 | 199 U/L | -2.0% |
% Interference = ((Measured Value with Tiludronate - Measured Value without Tiludronate) / Measured Value without Tiludronate) x 100
Experimental Protocols
Protocol: Interference Testing of this compound in a Biochemical Assay
Objective: To determine if this compound interferes with a specific biochemical assay and to quantify the extent of this interference.
Materials:
-
Your biochemical assay kit (including all reagents, buffers, and standards)
-
This compound stock solution of known concentration
-
Pooled serum or a sample matrix representative of your experiment
-
Spectrophotometer, fluorometer, or other required instrumentation
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of this compound dilutions in your sample matrix (e.g., pooled serum) to achieve final concentrations that span the expected range in your experimental samples (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM). The 0 µM sample will serve as your control.
-
-
Assay Performance:
-
Follow the instructions of your biochemical assay kit.
-
For each concentration of this compound, run the assay in triplicate.
-
Ensure that you include all necessary controls and standards as specified by the assay protocol.
-
-
Data Collection:
-
Record the raw data (e.g., absorbance, fluorescence) for each sample.
-
Calculate the final concentration or activity of the analyte in each sample using the standard curve.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for the results at each this compound concentration.
-
Calculate the percent interference for each concentration using the formula: % Interference = ((Mean Value with Tiludronate - Mean Control Value) / Mean Control Value) x 100
-
-
Interpretation:
-
Evaluate the magnitude and trend of the percent interference. A consistent, dose-dependent change suggests a true interference effect.
-
Determine the highest concentration of this compound that does not cause a medically or scientifically significant interference in your assay. This is your "no-observed-effect level" (NOEL).
-
Visualizations
Caption: Chelation of essential divalent cations by this compound can prevent enzyme activation.
Caption: A logical workflow for identifying and addressing this compound interference.
Caption: A step-by-step workflow for conducting an interference study.
References
Troubleshooting inconsistent results in Tiludronate Disodium experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Tiludronate Disodium.
Troubleshooting Guide: Inconsistent Results
This section addresses specific problems you might encounter during your experiments.
Q1: Why am I observing high variability in my in vitro cell viability/apoptosis assays?
A1: High variability in in vitro results with this compound can stem from several factors related to the compound's preparation, application, and the experimental setup itself.
-
Inconsistent Solubilization: this compound powder must be fully dissolved to ensure a homogenous concentration in your stock solution. Incomplete solubilization can lead to delivering variable concentrations to your cells. Always vortex thoroughly and visually inspect for any undissolved particulate matter.
-
pH Shifts in Media: The addition of this compound solution might alter the pH of your cell culture medium, which can independently affect cell health and proliferation, masking the specific effects of the drug. It is crucial to pH-balance your final working solution after adding the compound.
-
Interaction with Media Components: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in cell culture media can interfere with this compound.[1][2] The compound can chelate these ions, potentially reducing its bioavailability and efficacy. Consider using a serum-free medium during the treatment period or ensuring consistency in serum batches.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bisphosphonates. Results may not be consistent across, for example, a murine osteoclast precursor line (e.g., RAW 264.7) and a human cancer cell line. Ensure the cell line is appropriate for the study and that baseline sensitivity has been established.
Troubleshooting Steps:
-
Verify Solubilization: Prepare a fresh stock solution, ensuring complete dissolution. Consider a brief sonication step if particulates persist.
-
Check Media pH: Measure the pH of the culture medium after adding this compound to the final concentration. Adjust if necessary with sterile HCl or NaOH.
-
Standardize Reagents: Use the same batch of media and serum for all comparative experiments to minimize variability from these sources.
-
Perform Dose-Response Curve: Re-establish a dose-response curve to confirm the effective concentration range for your specific cell line and experimental conditions.
Q2: My in vivo results show no significant effect on bone resorption markers. What are the potential causes?
A2: A lack of efficacy in in vivo models is a common challenge and can often be traced to issues with administration and bioavailability, as well as the design of the study.
-
Poor Oral Absorption: this compound has very low oral bioavailability. Its absorption is significantly impaired by the presence of food, especially products containing divalent cations like calcium.[1] If administering orally, it is critical to ensure the animals have been fasted.
-
Drug Interactions: Co-administration of other compounds, including antacids or supplements, can interfere with absorption and reduce efficacy.[1][2]
-
Inappropriate Dosing or Duration: Some studies report that Tiludronate may not significantly alter bone structure or remodeling parameters at standard doses over shorter time frames (e.g., 60 days in horses).[3][4] The experimental endpoint might be reached before a measurable effect on bone turnover can be observed.
-
Animal Model Selection: The species and age of the animal model are critical. The effects observed in mature animals with established bone disease may not be replicable in young, healthy animals where bone remodeling is part of normal growth.[3]
Troubleshooting Steps:
-
Review Administration Protocol: For oral gavage, ensure a strict fasting period (e.g., at least 2 hours before and after administration).[1] For parenteral routes (IV, IP), ensure correct formulation and sterile technique.
-
Re-evaluate Dosage: Consult literature for doses proven effective in your specific animal model. It may be necessary to perform a dose-ranging study.
-
Extend Study Duration: Consider extending the experimental timeline to allow for detectable changes in bone remodeling markers. Bone turnover is a slow process.
-
Analyze Biomarkers: Ensure you are using sensitive and appropriate biomarkers for bone resorption (e.g., serum CTX-I) and that sample collection and processing are consistent.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent and how should I store this compound solutions?
A1: this compound is typically reconstituted in sterile 0.9% sodium chloride solution or sterile water.[7] For long-term storage of stock solutions, it is advisable to aliquot and freeze them. Studies have shown that reconstituted solutions are chemically stable when stored for up to 30 days at room temperature (25°C), refrigerated (5°C), or frozen (-20°C), provided sterility is maintained and the solution is protected from light.[7]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a non-nitrogenous bisphosphonate that primarily inhibits osteoclast-mediated bone resorption.[1][8] Its mechanism involves:
-
Binding to Bone Mineral: It has a high affinity for hydroxyapatite, the mineral component of bone, leading to its incorporation into the bone matrix.[1][8]
-
Uptake by Osteoclasts: During bone resorption, osteoclasts ingest the Tiludronate-containing bone matrix.
-
Disruption of Osteoclast Function: Inside the osteoclast, Tiludronate is metabolized into a non-hydrolyzable ATP analog that induces apoptosis (programmed cell death). It may also inhibit key enzymes like protein-tyrosine-phosphatase (PTP) and vacuolar-type proton ATPase (V-ATPase), which are crucial for the cell's bone-resorbing activity.[9]
Q3: Are there known drug interactions I should be aware of in my experiments?
A3: Yes, several interactions can affect the performance of this compound.
-
Divalent Cations: Calcium, magnesium, and aluminum-containing compounds (like antacids or certain supplements) can chelate Tiludronate and significantly decrease its absorption.[1][2]
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Concurrent use with NSAIDs may increase the risk of gastrointestinal irritation.[1]
-
Other Drugs: Various compounds can alter the excretion rate and serum levels of Tiludronate. For example, some diuretics may increase its excretion, potentially reducing efficacy.[2] Always review co-administered substances in your experimental design.
Quantitative Data Summary
Table 1: General Properties of this compound
| Property | Value | Source |
| Drug Class | Non-Nitrogenous Bisphosphonate | [3][9] |
| Molecular Formula | C₇H₇ClNa₂O₆P₂S | [10] |
| Primary Indication | Paget's disease of bone, Navicular disease (equine) | [1][8] |
| Primary Mechanism | Inhibition of osteoclast-mediated bone resorption | [1][11] |
Table 2: HPLC Analysis Parameters
| Parameter | Value | Source |
| Column | Pentabromobenzyl group bonded (PBr) | [12] |
| Mobile Phase | ACN: Water: TEA: Ac (50: 50: 0.05: 0.05; v:v:v:v) | [12] |
| Flow Rate | 0.5 mL/min | [12] |
| Detection Wavelength | 197 nm | [12] |
| Linearity Range | 0.06 mg/mL to 0.6 mg/mL | [12] |
| Limit of Detection (LOD) | 0.013 mg/mL | [12] |
| Limit of Quantitation (LOQ) | 0.040 mg/mL | [12] |
Experimental Protocols & Methodologies
Protocol 1: General Method for In Vitro Osteoclast Resorption Pit Assay
This protocol outlines a general workflow for assessing the inhibitory effect of this compound on osteoclast activity.
-
Cell Seeding:
-
Seed osteoclast precursor cells (e.g., RAW 264.7 or bone marrow macrophages) onto bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates).
-
Culture in appropriate medium (e.g., α-MEM) supplemented with RANKL and M-CSF to induce differentiation into mature osteoclasts.
-
-
Tiludronate Treatment:
-
Prepare a stock solution of this compound in sterile water or saline.
-
Once osteoclasts are mature (typically 5-7 days, identified by multinucleation), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 48-72 hours) to allow for resorption activity.
-
-
Cell Removal:
-
At the end of the incubation, remove the cells from the substrate by sonication or treatment with a bleach solution.
-
-
Visualization and Quantification:
-
Stain the resorption pits with a dye such as Toluidine Blue.
-
Capture images using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of resorption inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the dose-response curve.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound on osteoclasts.
Caption: Experimental workflow for an in vitro osteoclast resorption assay.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tiludronate and clodronate do not affect bone structure or remodeling kinetics over a 60 day randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of intravenous this compound administration on the radiographic progression of osteoarthritis of the fetlock joint in Standardbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tildren.us [tildren.us]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound | C7H7ClNa2O6P2S | CID 60936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Tiludronate Disodium-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Tiludronate Disodium-induced cytotoxicity in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nitrogenous bisphosphonate. Its primary mechanism of action involves a multi-faceted approach to inhibit osteoclast activity. Once internalized by cells, it is metabolized into a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] This ATP analog competes with endogenous ATP, leading to a disruption of cellular energy metabolism and subsequently inducing apoptosis (programmed cell death).[1][3] Additionally, this compound has been shown to inhibit protein-tyrosine-phosphatases (PTPs) and the vacuolar H+-ATPase (V-ATPase) in osteoclasts.[4][5][6] Inhibition of PTPs disrupts the cytoskeletal organization necessary for bone resorption, while V-ATPase inhibition impairs the acidification of the resorption lacuna.[5][7]
Q2: Why am I observing cytotoxicity in my non-target cell cultures treated with this compound?
A2: While this compound is relatively selective for osteoclasts due to its high affinity for bone mineral, off-target cytotoxicity can occur, particularly at higher concentrations. The mechanisms that induce apoptosis in osteoclasts can also affect other cell types. For instance, studies have shown that high concentrations of tiludronate can induce apoptosis in chondrocytes, the cells found in cartilage. The fundamental mechanism of forming non-functional ATP analogs can disrupt energy-dependent processes in any cell that internalizes the drug.
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A3: Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation: This can be observed as a decrease in cell number or a lower metabolic activity, often measured by assays like the MTT or WST-1 assay.
-
Morphological changes: Cells may exhibit signs of apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies.
-
Increased apoptosis markers: Assays for apoptosis, such as TUNEL staining or caspase activity assays (e.g., caspase-3), will show an increase in positive cells.
-
Detachment of adherent cells: A noticeable increase in floating cells in the culture medium of adherent cell lines.
Q4: Are there ways to reduce the cytotoxic effects of this compound on my non-target cells in vitro?
A4: Yes, several strategies can be employed to minimize off-target cytotoxicity:
-
Dose Optimization: The most critical step is to determine the lowest effective concentration of this compound that achieves the desired effect on your target cells while minimizing toxicity to non-target cells. A dose-response curve is essential.
-
Co-administration with Calcium: While primarily used in clinical settings to prevent hypocalcemia, ensuring adequate calcium levels in your cell culture medium may have a protective effect. However, be cautious about the timing, as high calcium concentrations can interfere with bisphosphonate uptake.
-
Use of Antioxidants: Although direct evidence for this compound is limited, oxidative stress can be a component of drug-induced cytotoxicity. Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially mitigate some of the damage. This approach is exploratory and would require validation for your specific cell type.
-
Serum Concentration: The concentration of serum in your culture medium can influence drug uptake and cytotoxicity. Ensure you are using a consistent and appropriate serum concentration for your cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death in control (untreated) non-target cells. | Cell culture conditions are not optimal (e.g., contamination, improper pH, nutrient depletion). | Review and optimize cell culture protocols. Ensure proper aseptic technique and use fresh, high-quality reagents. |
| Excessive cytotoxicity observed even at low concentrations of this compound. | The specific non-target cell line is highly sensitive to bisphosphonates. The drug concentration is still too high for this cell type. | Perform a more detailed dose-response study using a wider range of lower concentrations to identify a non-toxic working concentration. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. Inconsistent incubation times. Pipetting errors. | Standardize cell seeding density and ensure a consistent confluency at the start of each experiment. Strictly adhere to defined incubation periods. Use calibrated pipettes and proper pipetting techniques. |
| Difficulty in distinguishing between apoptosis and necrosis. | The chosen assay may not differentiate between the two cell death mechanisms. High drug concentrations may be inducing secondary necrosis. | Use multiple assays to assess cell death. For example, combine an apoptosis assay (e.g., Annexin V/PI staining) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay). Use a range of drug concentrations to observe the primary mode of cell death. |
Quantitative Data
Table 1: IC50 Values of Bisphosphonates in Various Cell Lines
| Bisphosphonate | Cell Line | Cell Type | IC50 (µM) | Reference |
| Tiludronate | Osteoclasts (avian) | Bone Resorbing Cells | 0.466 | [7] |
| Tiludronate | Kidney-derived vesicles (avian) | Epithelial Cells | 1100 | [7] |
Note: Data on the IC50 of this compound in common non-target, non-cancerous cell lines like fibroblasts are limited in publicly available literature. Researchers should determine the IC50 for their specific cell line empirically.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of Apoptosis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on chamber slides or coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)
-
Fluorescence microscope
-
DAPI or Hoechst for counterstaining nuclei
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time. Include positive and negative controls.
-
Wash the cells with PBS and fix them with the fixation solution for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the slides and visualize them under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
Signaling Pathways and Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis in Non-Target Cells
This compound, as a non-nitrogenous bisphosphonate, is thought to induce apoptosis primarily through the disruption of cellular energy metabolism. Once inside the cell, it is converted into a non-functional ATP analog. This leads to the inhibition of ATP-dependent enzymes, causing cellular dysfunction and triggering the intrinsic pathway of apoptosis. This pathway involves the activation of a cascade of caspases, with caspase-3 being a key executioner caspase that ultimately leads to the cleavage of cellular proteins and DNA fragmentation.
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound on a non-target cell line.
Caption: Workflow for cytotoxicity assessment.
Logical Relationship for Mitigation Strategy
This diagram outlines the logical steps a researcher can take to mitigate unintended cytotoxicity from this compound.
Caption: Strategy to minimize cytotoxicity.
References
- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. ClinPGx [clinpgx.org]
- 4. This compound | C7H7ClNa2O6P2S | CID 60936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term administration challenges of Tiludronate Disodium in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiludronate Disodium in long-term preclinical studies.
Troubleshooting Guides
This section provides solutions to common challenges encountered during the long-term administration of this compound in preclinical models.
Issue 1: Poor Oral Bioavailability and Variable Exposure
-
Question: We are observing inconsistent plasma concentrations of this compound in our rodent oral gavage study. What could be the cause and how can we improve this?
-
Answer: this compound, like other bisphosphonates, has inherently low and variable oral absorption.[1] Several factors can contribute to this variability:
-
Food Effect: The presence of food can significantly impair the intestinal absorption of tiludronate.[1][2][3]
-
Dosing Technique: Improper oral gavage technique can lead to stress, esophageal trauma, or accidental tracheal administration, all of which can affect absorption and animal welfare.[4][5]
-
Formulation: The solubility and stability of the dosing solution can impact drug availability.
Troubleshooting Steps:
-
Fasting: Ensure animals are fasted for at least 2 hours before and after dosing. Avoid dairy products or any substances containing divalent cations like calcium in the diet or vehicle, as they can chelate with tiludronate and reduce absorption.[1]
-
Gavage Technique Refinement: To minimize stress and improve the accuracy of dosing, consider precoating the gavage needle with a sucrose solution, which has been shown to have a pacifying effect and reduce stress-related reactions in mice.[4][5] Ensure the gavage needle is inserted correctly to avoid trauma.[6]
-
Formulation Optimization: While tiludronate is water-soluble, ensuring complete dissolution and stability in the vehicle is crucial. For preclinical studies, simple aqueous solutions are often used. If solubility issues are suspected, especially at higher concentrations, consider using a buffered solution.
-
Issue 2: Gastrointestinal Side Effects
-
Question: Our animals are exhibiting signs of gastrointestinal distress (e.g., diarrhea, nausea) following oral administration of this compound. How can we mitigate these effects?
-
Answer: Gastrointestinal side effects such as nausea, diarrhea, and dyspepsia are among the most frequently reported adverse events with tiludronate.[7] These are often related to direct irritation of the gastrointestinal mucosa.
Troubleshooting Steps:
-
Dose Fractionation: If the study design allows, consider dividing the daily dose into two or more smaller administrations to reduce the concentration of the drug in the stomach at any given time.
-
Vehicle Selection: Ensure the vehicle used for oral administration is non-irritating. Water or saline are common choices.
-
Route of Administration: If oral administration continues to cause significant GI upset that compromises the study, consider alternative routes such as subcutaneous or intravenous injection, which bypass the gastrointestinal tract. However, be aware of potential injection site reactions with subcutaneous administration.[8]
-
Issue 3: Injection Site Reactions (Subcutaneous Administration)
-
Question: We are observing swelling and nodules at the injection site after subcutaneous administration of this compound. What are the best practices to minimize these reactions?
-
Answer: Local tissue reactions at the injection site can occur with subcutaneous administration of various drugs.
Troubleshooting Steps:
-
Injection Volume and Concentration: Administer the lowest effective concentration in the smallest practical volume. Large volumes can cause discomfort and increase the likelihood of local reactions.
-
Site Rotation: Rotate the injection sites to prevent repeated irritation in the same area.[8]
-
Injection Technique: Ensure proper subcutaneous injection technique by lifting a fold of skin to create a "tent" and inserting the needle at a 30 to 45-degree angle.[8]
-
Formulation pH: Check the pH of your formulation. A pH that is significantly different from physiological pH can cause tissue irritation. Adjust the pH if necessary, ensuring it does not compromise the stability of the drug.
-
Issue 4: Potential for Renal Toxicity
-
Question: What are the risks of renal toxicity with long-term this compound administration, and how should we monitor for it?
-
Answer: Bisphosphonates are excreted by the kidneys, and there is a potential for nephrotoxicity, especially at high doses or in animals with pre-existing renal impairment.[9][10]
Troubleshooting and Monitoring Plan:
-
Hydration: Ensure animals are well-hydrated, as this can help mitigate the risk of renal toxicity.[9]
-
Concurrent Medications: Avoid concurrent administration of other potentially nephrotoxic drugs, such as NSAIDs and aminoglycosides.[9][10]
-
Baseline and Periodic Monitoring:
-
Establish baseline renal function before initiating long-term treatment.
-
Periodically monitor serum creatinine and blood urea nitrogen (BUN) levels. A serial increase in these markers can indicate worsening renal function.[11]
-
Urinalysis can also be a valuable tool to detect early signs of kidney damage, such as proteinuria or microhematuria.[11]
-
-
Dose Adjustment: If signs of renal impairment are observed, consider reducing the dose or temporarily discontinuing treatment, depending on the severity and the study protocol.
-
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is the recommended vehicle for preparing this compound for preclinical studies?
-
A1: For intravenous administration, sterile 0.9% sodium chloride is commonly used to reconstitute the lyophilized powder.[12][13] For oral and subcutaneous routes in preclinical studies, sterile water for injection or physiological saline are appropriate choices. The key is to ensure complete dissolution and to use a vehicle that is well-tolerated by the chosen route of administration.
-
-
Q2: How should I store reconstituted this compound solutions?
-
A2: A study on the stability of reconstituted Tildren® (a commercial formulation of this compound) found that the solution is stable for up to 30 days when stored at room temperature (25°C), refrigerated (5°C), or frozen (-20°C).[12] For preclinical preparations, it is recommended to conduct your own stability testing under your specific storage conditions.[14] As a general best practice for sterile preparations, refrigeration is advisable, and the solution should be protected from light.[9]
-
Dosing and Administration
-
Q3: What are the typical dose ranges for this compound in preclinical models?
-
A3: Doses can vary significantly depending on the animal model and the therapeutic indication. For example, in a canine model of osteoarthritis, a dose of 2 mg/kg was administered subcutaneously every two weeks.[15] In studies with horses, a common intravenous dose is 1 mg/kg.[9][13][16] It is crucial to consult the literature for doses used in similar models and to perform dose-ranging studies if necessary.
-
-
Q4: Are there any specific precautions for intravenous administration?
Adverse Effects and Monitoring
-
Q5: What are the most common adverse effects observed in preclinical studies?
-
A5: The most frequently reported side effects are gastrointestinal issues (nausea, diarrhea) with oral administration.[7] With intravenous administration, transient signs of colic have been observed in horses.[9][10][17] Changes in serum calcium and phosphate levels can also occur shortly after administration but typically normalize within 72 hours.[3]
-
-
Q6: Can long-term administration of this compound affect bone healing?
-
A6: While tiludronate's mechanism of action is to inhibit bone resorption, studies have shown that at therapeutic doses, it does not appear to significantly impair bone mineralization or strength.[2][18] However, the long-term effects on fracture healing are an area of ongoing research for all bisphosphonates.
-
Quantitative Data Summary
Table 1: Reported Adverse Events with this compound in Preclinical and Clinical Studies
| Species | Route of Administration | Dose | Adverse Event | Incidence | Reference |
| Horse | Intravenous | 1 mg/kg | Signs of colic | ~30-45% | [9][10] |
| Horse | Intravenous | 1 mg/kg | Mild colic | 0.9% of injections | [17] |
| Human | Oral | 400 mg/day | Nausea | 9.3% | [7] |
| Human | Oral | 400 mg/day | Diarrhea | 9.3% | [7] |
| Human | Oral | 400 mg/day | Dyspepsia | 5.3% | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~6% (range 2-11%) | Human | [1][18][19] |
| Protein Binding | ~90% (primarily to albumin) | Human | [1][19] |
| Elimination Half-life | ~40-60 hours (normal renal function) | Human | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Infusion (Adapted from Equine Studies)
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with the required volume of sterile 0.9% Sodium Chloride Injection, USP, to achieve a specific concentration (e.g., 20 mg/mL).[9]
-
Dilution for Infusion: Withdraw the calculated dose based on the animal's body weight (e.g., 1 mg/kg).
-
Further dilute the calculated dose in a larger volume of sterile saline (e.g., 500 mL for a horse) for slow infusion.[13]
-
Administration: Administer the final solution as a slow intravenous infusion over a predetermined period (e.g., 30-90 minutes) using a catheter and infusion set.[9][13]
Protocol 2: Oral Gavage Administration in Rodents
-
Preparation: Dissolve the required amount of this compound in an appropriate vehicle (e.g., sterile water or 0.9% saline) to achieve the target concentration for the desired dosing volume (typically 5-10 mL/kg for mice). Ensure the solution is at room temperature.[6]
-
Animal Restraint: Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Preparation (Optional but Recommended): Dip the tip of the gavage needle in a sucrose solution to improve palatability and reduce animal stress.[4][5]
-
Gavage Procedure:
-
Gently insert the gavage needle into the side of the mouth.
-
Advance the needle along the roof of the mouth until it reaches the back of the pharynx. The animal should swallow the needle.
-
Pass the needle into the esophagus to the predetermined depth. There should be no resistance. If resistance is met, withdraw and re-insert.[6]
-
Administer the solution slowly and steadily.
-
Gently remove the gavage needle.
-
-
Post-Dosing Observation: Monitor the animal for any signs of distress or complications.
Visualizations
Caption: Mechanism of action of this compound on osteoclasts.
Caption: Experimental workflow for long-term Tiludronate preclinical studies.
Caption: Troubleshooting logic for Tiludronate administration challenges.
References
- 1. Human pharmacokinetics of tiludronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiludronate: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thehorse.com [thehorse.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 7. This compound | C7H7ClNa2O6P2S | CID 60936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Giving medication to animals by injection | ontario.ca [ontario.ca]
- 9. Tildren - Tildren [tildren.us]
- 10. Tildren - Product [tildren.us]
- 11. Monitoring for Drug-Induced Nephrotoxicity - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tildren.us [tildren.us]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological effects of tiludronate in horses after long-term immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Retrospective Analysis of the Use of Tiludronate in Equine Practice: Safety on 1804 Horses, Efficacy on 343 Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tiludronate. A new treatment for an old ailment: Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Tiludronate Disodium and Clodronate on Bone Remodeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two first-generation bisphosphonates, Tiludronate Disodium and Clodronate, on bone remodeling processes. The following sections detail their mechanisms of action, present quantitative experimental data from preclinical studies, and outline the methodologies employed in these key experiments.
Mechanism of Action: A Shared Pathway to Inhibit Bone Resorption
Both Tiludronate and Clodronate are classified as non-nitrogenous bisphosphonates.[1][2] Their primary therapeutic effect is the inhibition of osteoclast-mediated bone resorption.[1][2] Unlike their nitrogen-containing counterparts, which inhibit the mevalonate pathway, these first-generation bisphosphonates exert their effects through a different intracellular mechanism.[1][2]
Upon administration, both drugs show a high affinity for hydroxyapatite, the mineral component of bone, leading to their accumulation at sites of active bone remodeling.[3] Osteoclasts, the cells responsible for bone breakdown, internalize the bisphosphonates during the resorption process. Inside the osteoclast, Tiludronate and Clodronate are metabolized into non-hydrolyzable ATP analogs.[1][2] These cytotoxic metabolites interfere with mitochondrial energy metabolism, ultimately inducing osteoclast apoptosis (programmed cell death) and thereby reducing bone resorption.[1][2][4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies comparing the effects of this compound and Clodronate on various bone remodeling parameters.
Table 1: Effects on Bone Microarchitecture and Remodeling in Equine Models
| Parameter | Treatment Group | Day 0 (Baseline) | Day 60 | Change from Baseline | p-value (vs. Control) | Reference |
| Bone Volume/Total Volume (BV/TV) (%) | Saline (Control) | 19.8 ± 4.5 | 20.5 ± 5.1 | +0.7 | - | [5] |
| Clodronate | 21.3 ± 3.9 | 22.1 ± 4.2 | +0.8 | NS | [5] | |
| Tiludronate | 20.7 ± 4.8 | 21.9 ± 5.3 | +1.2 | NS | [5] | |
| Trabecular Number (Tb.N) (1/mm) | Saline (Control) | 1.35 ± 0.18 | 1.38 ± 0.21 | +0.03 | - | [5] |
| Clodronate | 1.41 ± 0.15 | 1.45 ± 0.17 | +0.04 | NS | [5] | |
| Tiludronate | 1.39 ± 0.19 | 1.43 ± 0.22 | +0.04 | NS | [5] | |
| Eroded Surface/Bone Surface (ES/BS) (%) | Saline (Control) | 5.9 ± 2.1 | 6.1 ± 2.3 | +0.2 | - | [5] |
| Clodronate | 6.3 ± 2.4 | 6.5 ± 2.5 | +0.2 | NS | [5] | |
| Tiludronate | 6.1 ± 2.2 | 8.2 ± 2.9 | +2.1 | 0.001 | [5] | |
| Reversal Surface/Bone Surface (RevS/BS) (%) | Saline (Control) | 1.8 ± 0.7 | 1.9 ± 0.8 | +0.1 | - | [5] |
| Clodronate | 1.9 ± 0.8 | 2.0 ± 0.9 | +0.1 | NS | [5] | |
| Tiludronate | 1.8 ± 0.7 | 2.9 ± 1.1 | +1.1 | 0.001 | [5] |
NS: Not Significant
Table 2: Effects of Tiludronate on Osteoarthritis in a Canine Model
| Parameter | Placebo Group | Tiludronate Group | p-value | Reference |
| Gait Disability (Peak Vertical Force, % Body Weight) | 26.2 ± 5.8 | 35.4 ± 7.2 | 0.04 | [6] |
| Joint Effusion Volume (mL) | 15.0 ± 7.6 | 6.7 ± 2.8 | 0.01 | [6] |
| Synovial Fluid PGE2 (ng/knee) | 11.7 ± 7.2 | 4.4 ± 3.6 | 0.02 | [6] |
| Synovial Fluid Nitrites/Nitrates (nmol/knee) | 766.28 ± 379.0 | 306.2 ± 267.1 | 0.01 | [6] |
| Subchondral Bone Surface (%) | 68.3 ± 5.4 | 78.1 ± 4.9 | < 0.01 | [6] |
| Cathepsin K Expression in Subchondral Bone (%) | 2.7 ± 0.8 | 1.9 ± 0.6 | 0.02 | [6] |
Table 3: Effects of Clodronate on Bone Metabolism in an Exercising Juvenile Sheep Model
| Parameter | Control Group | Clodronate Group | p-value | Reference |
| Bone Volume/Total Volume (BV/TV) (%) - Day 84 | 25.1 ± 6.3 | 24.8 ± 5.9 | NS | [7][8] |
| Bone Volume/Total Volume (BV/TV) (%) - Day 165 | 28.9 ± 7.1 | 29.2 ± 6.8 | NS | [7][8] |
| Bone Mineral Density (BMD) (g/cm³) - Day 84 | 0.45 ± 0.08 | 0.44 ± 0.07 | NS | [7][8] |
| Bone Mineral Density (BMD) (g/cm³) - Day 165 | 0.48 ± 0.09 | 0.49 ± 0.08 | NS | [7][8] |
| Serum CTX-I (ng/mL) - Change from Baseline to Day 165 | -0.12 ± 0.05 | -0.14 ± 0.06 | NS | [7][8] |
| Serum Osteocalcin (ng/mL) - Change from Baseline to Day 165 | +5.2 ± 2.1 | +5.5 ± 2.3 | NS | [7][8] |
NS: Not Significant. Data represents a summary of findings where no statistically significant differences were observed between treatment and control groups.
Experimental Protocols
1. Comparative Study of Tiludronate and Clodronate in Young Horses (Richbourg et al., 2018)
-
Objective: To determine the effect of tiludronate and clodronate on normal bone cells, structure, and remodeling in clinically normal, young horses.[5][9][10]
-
Animals: Nineteen clinically normal Thoroughbred horses (2 years old).[10]
-
Experimental Design: Randomized experimental study. Horses were divided into three groups: Saline (control), Clodronate (1.8 mg/kg IM, single dose), and Tiludronate (1.0 mg/kg IV, single dose).[5][10]
-
Bone Biopsies: Bone biopsies were obtained from the tuber coxae at Day 0 (baseline) and Day 60.[5]
-
Analysis:
-
Micro-computed Tomography (microCT): To evaluate bone microarchitecture parameters such as bone volume/total volume (BV/TV) and trabecular number (Tb.N).[5][10]
-
Static and Dynamic Histomorphometry: To assess cellular and tissue-level bone remodeling parameters, including eroded surface/bone surface (ES/BS) and reversal surface/bone surface (RevS/BS).[5][10]
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to compare treatment groups to the control group and to evaluate changes from baseline.[10]
2. Evaluation of Tiludronate in a Canine Osteoarthritis Model (Moreau et al., 2011)
-
Objective: To evaluate the effects of tiludronate on structural, biochemical, and molecular changes and function in an experimental dog model of osteoarthritis.[11]
-
Animals: Sixteen adult mixed-breed dogs.[11]
-
Experimental Design: Prospective, randomized, controlled, double-blind study. Osteoarthritis was induced by surgical transection of the right cranial cruciate ligament. Dogs were divided into two groups: Placebo (mannitol injection) and Tiludronate (2 mg/kg subcutaneously every two weeks for eight weeks).[11]
-
Functional Outcome Assessment: Kinetic gait analysis (peak vertical force), telemetered locomotor actimetry, and video-automated behavior capture were performed at baseline, Week 4, and Week 8.[11]
-
Biochemical and Histological Analysis: At necropsy (Week 8), synovial fluid was analyzed for inflammatory biomarkers (PGE2 and nitrites/nitrates). Macroscopic and histomorphological analyses of synovium, cartilage, and subchondral bone were performed. Immunohistochemistry was used to assess levels of MMP-13, ADAMTS5, and cathepsin K.[11]
-
Statistical Analysis: Mixed and generalized linear models were used for statistical analysis with an α-threshold of 0.05.[11]
3. Study of Clodronate in an Exercising Juvenile Sheep Model (Vergara-Hernandez et al., 2024)
-
Objective: To determine the effects of clodronate disodium on serum bone biomarkers, bone mineral density, bone microstructure, biomechanical properties, and bone healing in juvenile sheep under forced exercise.[12]
-
Animals: Forty juvenile sheep (253 ± 6 days of age).[13]
-
Experimental Design: Sheep were divided into four groups: Control (saline), T0 (0.6 mg/kg CLO on day 0), T84 (0.6 mg/kg CLO on day 84), and T0+84 (0.6 mg/kg CLO on days 0 and 84). Sheep were exercised four days per week.[13]
-
Data Collection: Blood samples for serum bone biomarkers were collected every 28 days. Tuber coxae biopsies were performed on days 84 and 165 to assess microstructure and bone mineral density.[7][13]
-
Analysis:
-
Statistical Analysis: Data were analyzed using a mixed-effects model.[13]
Visualizations
Caption: Mechanism of action for non-nitrogenous bisphosphonates.
Caption: Workflow for the comparative equine study.
References
- 1. ClinPGx [clinpgx.org]
- 2. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drvet.cz [drvet.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. Tiludronate and clodronate do not affect bone structure or remodeling kinetics over a 60 day randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clodronate disodium does not produce measurable effects on bone metabolism in an exercising, juvenile, large animal model | PLOS One [journals.plos.org]
- 9. Tiludronate and clodronate do not affect bone structure or remodeling kinetics over a 60 day randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ivis.org [ivis.org]
- 13. researchgate.net [researchgate.net]
Validating the Target Engagement of Tiludronate Disodium in Osteoclasts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiludronate Disodium's performance in engaging its targets within osteoclasts, benchmarked against other alternative bisphosphonates and therapeutic agents. The information presented is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action: this compound
This compound is a non-nitrogenous bisphosphonate that primarily targets osteoclasts to inhibit bone resorption. Its mechanism of action is multifactorial and distinct from nitrogen-containing bisphosphonates. The key molecular targets and downstream effects include:
-
Inhibition of Protein-Tyrosine-Phosphatases (PTPs): Tiludronate inhibits the activity of PTPs within osteoclasts. This leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the organization of the cytoskeleton, particularly the formation of the podosomes that make up the sealing zone. This interference with the cytoskeletal structure impairs the osteoclast's ability to adhere to the bone surface and carry out resorption.[1]
-
Inhibition of Vacuolar-Type H+-ATPase (V-ATPase): Tiludronate is a potent inhibitor of the osteoclast V-ATPase.[2][3] This proton pump is crucial for acidifying the resorption lacuna beneath the osteoclast, a necessary step for dissolving the mineral component of the bone. By inhibiting V-ATPase, Tiludronate prevents the creation of this acidic microenvironment.
-
Induction of Apoptosis via ATP Analogs: Once internalized by osteoclasts, non-nitrogenous bisphosphonates like Tiludronate are metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP). These cytotoxic ATP analogs accumulate within the cell, interfering with ATP-dependent cellular processes and ultimately leading to osteoclast apoptosis.[4]
The following diagram illustrates the signaling pathway of this compound in osteoclasts:
Caption: Signaling pathway of this compound in osteoclasts.
Comparative Performance Data
This section presents quantitative data comparing the in vitro efficacy of this compound with other bisphosphonates and alternative therapies.
Inhibition of Osteoclast V-ATPase
Tiludronate has been shown to be a significantly more potent inhibitor of osteoclast V-ATPase compared to other bisphosphonates.
| Compound | IC50 (Osteoclast V-ATPase) | Source Organism | Reference |
| Tiludronate | 466 nM | Chicken | [2][3] |
| Etidronate | ≥ 5 mM | Chicken | [2][3] |
| Alendronate | ≥ 5 mM | Chicken | [2][3] |
| YM-175 (Incadronate) | ≥ 5 mM | Chicken | [2] |
Inhibition of Protein-Tyrosine-Phosphatases (PTPs)
| Compound | PTP Target | IC50 | Substrate | Reference |
| Alendronate | PTPε | 2 µM | Purified fusion protein | [5] |
| Alendronate | PTPmeg1 | < 1 µM | Fluorescein diphosphate | |
| Alendronate | PTPmeg1 | 23 µM | src-pY527 peptide | |
| Alendronate | PTPσ | 2 µM | src-pY527 peptide | |
| Etidronate | PTPs | N/A | General inhibition noted | [5] |
Induction of Osteoclast Apoptosis
The induction of apoptosis is a key mechanism for reducing osteoclast numbers. The potency of bisphosphonates in inducing apoptosis varies, with nitrogen-containing bisphosphonates generally being more potent.
| Compound | Cell Type | Concentration for Apoptosis | Observations | Reference |
| Zoledronic Acid | J774.1 macrophages | 10⁻⁵ M | High induction of apoptosis | |
| Risedronate | J774.1 macrophages | 10⁻⁵ M | Significant induction of apoptosis | |
| Alendronate | J774.1 macrophages | 10⁻⁴ M | Apoptosis only at very high concentrations | |
| Pamidronate | J774.1 macrophages | 10⁻⁴ M | Apoptosis only at very high concentrations | |
| Etidronate | J774.1 macrophages | > 10⁻⁴ M | No significant apoptosis observed | |
| Tiludronate | Osteoclasts | Dose-dependent | Induces apoptosis through formation of cytotoxic ATP analogs | [4] |
Inhibition of Bone Resorption
The ultimate measure of efficacy is the inhibition of bone resorption. The relative potencies of various bisphosphonates have been established in bone resorption assays.
| Bisphosphonate | Relative Potency (vs. Etidronate = 1) |
| Etidronate | 1 |
| Tiludronate | 10 |
| Pamidronate | 100 |
| Alendronate | 100 - 500 |
| Risedronate | 1000 |
| Ibandronate | 500 - 1000 |
| Zoledronic Acid | 5000 |
Alternative Therapeutic Agent: Denosumab
Denosumab is a human monoclonal antibody that offers a different mechanism for inhibiting bone resorption.
-
Target: Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).
-
Mechanism: Denosumab binds to RANKL and prevents it from activating its receptor, RANK, on the surface of osteoclasts and their precursors. This inhibition of the RANKL/RANK signaling pathway is critical for osteoclast formation, function, and survival.
-
Comparison to Bisphosphonates: Unlike bisphosphonates which are incorporated into the bone matrix, Denosumab acts systemically in the extracellular space. This leads to a more rapid and profound reduction in bone resorption markers. However, the effects of Denosumab are reversible upon discontinuation of the drug.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below.
Protein-Tyrosine-Phosphatase (PTP) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on the activity of a specific PTP.
Principle: This assay measures the dephosphorylation of a synthetic substrate by a purified PTP enzyme in the presence and absence of an inhibitor. The rate of product formation is monitored, typically by a change in fluorescence or absorbance.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTPε, PTPσ)
-
PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compound (this compound or other bisphosphonates)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed amount of the PTP enzyme to each well of the microplate.
-
Add the different concentrations of the test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PTP substrate to each well.
-
Monitor the formation of the product over time using a microplate reader at the appropriate wavelength for the substrate used (e.g., 405 nm for pNPP).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Vacuolar-Type H+-ATPase (V-ATPase) Activity Assay
Objective: To measure the inhibitory effect of a compound on the proton pumping activity of V-ATPase.
Principle: This assay typically uses isolated membrane vesicles rich in V-ATPase (e.g., from osteoclasts). The activity of the V-ATPase is measured by monitoring the ATP-dependent acidification of the vesicle interior, often using a pH-sensitive fluorescent probe.
Materials:
-
Osteoclast membrane vesicles
-
Assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4, 150 mM KCl, 5 mM MgCl2)
-
ATP
-
pH-sensitive fluorescent dye (e.g., acridine orange)
-
Test compound
-
Fluorometer
Procedure:
-
Incubate the osteoclast membrane vesicles with the pH-sensitive fluorescent dye.
-
Add the test compound at various concentrations to the vesicle suspension.
-
Initiate proton pumping by adding ATP.
-
Monitor the change in fluorescence over time. As the interior of the vesicles acidifies, the fluorescence of the dye will be quenched.
-
The initial rate of fluorescence quenching is proportional to the V-ATPase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Osteoclast Apoptosis Assay (TUNEL Assay)
Objective: To quantify the extent of apoptosis induced by a compound in osteoclast cultures.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Materials:
-
Osteoclast cell culture
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture osteoclasts on a suitable substrate (e.g., glass coverslips or 96-well plates).
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow the labeling reagents to enter the nucleus.
-
Incubate the cells with the TUNEL reaction mixture.
-
Wash the cells to remove unincorporated labeled nucleotides.
-
Visualize and quantify the labeled (apoptotic) cells using a fluorescence microscope or flow cytometer. The percentage of TUNEL-positive cells is determined.
Bone Resorption Pit Assay
Objective: To assess the functional ability of osteoclasts to resorb bone in the presence of an inhibitory compound.
Principle: Osteoclasts are cultured on a resorbable substrate, such as bone or dentin slices. After a period of culture, the cells are removed, and the resorbed areas (pits) are visualized and quantified.
Materials:
-
Bone or dentin slices
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Osteoclast differentiation factors (M-CSF and RANKL)
-
Test compound
-
Culture medium
-
Staining solution (e.g., Toluidine Blue)
-
Microscope with image analysis software
Procedure:
-
Place sterile bone or dentin slices in the wells of a culture plate.
-
Seed osteoclast precursor cells onto the slices in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Add different concentrations of the test compound to the culture medium.
-
Culture the cells for a period sufficient for osteoclast differentiation and resorption to occur (e.g., 7-14 days), changing the medium with fresh compound every 2-3 days.
-
At the end of the culture period, remove the cells from the slices (e.g., by sonication or with a soft brush).
-
Stain the slices with Toluidine Blue to visualize the resorption pits.
-
Capture images of the slices using a microscope and quantify the total resorbed area per slice using image analysis software.
-
Calculate the percentage of inhibition of bone resorption for each concentration of the test compound.
The following diagram illustrates a typical experimental workflow for validating target engagement:
Caption: Experimental workflow for validating target engagement.
References
- 1. Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of clodronate and alendronate on osteoclast and osteoblast co-cultures on silk-hydroxyapatite films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Cross-species comparison of Tiludronate Disodium pharmacodynamics
A Comparative Guide to the Pharmacodynamics of Tiludronate Disodium Across Species
Introduction
This compound, a non-nitrogenous bisphosphonate, is a therapeutic agent employed in the management of bone disorders characterized by excessive osteoclastic activity. It is approved for treating Paget's disease of the bone in humans and specific orthopedic conditions in horses, such as navicular disease and bone spavin.[1][2] Its primary mechanism involves the inhibition of bone resorption by osteoclasts.[3] This guide provides a cross-species comparison of the pharmacodynamics of this compound, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding its effects and methodologies for its evaluation.
Mechanism of Action
This compound exerts its effects by targeting osteoclasts, the cells responsible for bone breakdown. The process begins with tiludronate binding to hydroxyapatite in the bone matrix.[2][4] During bone resorption, osteoclasts internalize the bone-bound tiludronate.[4] Inside the osteoclast, tiludronate has a multi-faceted inhibitory action:
-
Metabolic Disruption: It is metabolized into a non-functional ATP analogue, which competitively inhibits ATP-dependent intracellular enzymes. This disruption of cellular energy metabolism impairs osteoclast function and can lead to apoptosis (programmed cell death).[1]
-
Cytoskeletal Disruption: Tiludronate inhibits protein-tyrosine-phosphatases.[4][5] This leads to an increase in tyrosine phosphorylation, which disrupts the formation and integrity of podosomes, the ringed F-actin structures that are essential for the osteoclast to attach to the bone surface. This detachment prevents bone resorption.[4]
-
Inhibition of V-ATPase: The drug is also a potent inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase).[4][6] This proton pump is crucial for acidifying the space between the osteoclast and the bone, a necessary step for dissolving the bone mineral.[6]
The culmination of these actions is a significant reduction in bone resorption, which helps to normalize bone turnover in pathological conditions.[1][2]
References
- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Safety Profile of Tiludronate Disodium in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profile of Tiludronate Disodium with other key bisphosphonates—Alendronate, Risedronate, and Zoledronic Acid—based on available preclinical animal studies. The data presented is intended to assist researchers and drug development professionals in evaluating the toxicological profiles of these compounds.
Executive Summary
This compound, a non-nitrogenous bisphosphonate, has a well-documented history of use in equine medicine for conditions involving excessive bone resorption.[1] While extensive long-term safety data in traditional laboratory animal models (rats, dogs) is not as readily available in the public domain as for some other bisphosphonates, existing preclinical studies in various species, including rats, ewes, and dogs, indicate a good therapeutic margin.[2] The primary adverse effects noted are generally class-specific to bisphosphonates and include the potential for gastrointestinal irritation and effects on kidney and bone metabolism. This guide synthesizes the available long-term safety data for this compound and compares it with Alendronate, Risedronate, and Zoledronic Acid to provide a broader context for its preclinical safety assessment.
Mechanism of Action: Inhibition of Osteoclast Activity
Bisphosphonates, including this compound, exert their therapeutic effect by inhibiting osteoclast-mediated bone resorption. As non-nitrogenous bisphosphonates, Tiludronate and Clodronate are metabolized by osteoclasts into a non-functional ATP analog, which leads to osteoclast apoptosis.[3] Nitrogen-containing bisphosphonates, such as Alendronate, Risedronate, and Zoledronic Acid, inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway, disrupting the prenylation of small GTPase signaling proteins essential for osteoclast function and survival.[4]
Comparative Long-Term Safety Data
The following tables summarize key findings from long-term toxicology studies in animal models for this compound and its comparators. Data for Tiludronate in standard long-term rodent and non-rodent studies is limited in publicly accessible sources.
Table 1: Summary of Long-Term Oral Toxicity Studies in Rats
| Parameter | This compound | Alendronate | Risedronate | Zoledronic Acid (Sub-chronic) |
| Study Duration | Data not available | 2 years | 26 weeks | 28 days (IV) |
| Species/Strain | Rat | Sprague-Dawley Rat | Albino Rat | Wistar Rat |
| Dose Levels | - | 1, 2.5, 5 mg/kg/day | 4, 8, 16, 32, 64 mg/kg/day | 0.5, 1, 2 mg/kg/day |
| Mortality | - | No treatment-related mortality reported. | Information not detailed. | No mortality observed.[5] |
| Key Clinical Signs | - | Gastric irritation at higher doses. | Poor food consumption due to gastric distress.[6] | No signs of toxicity observed.[5] |
| Body Weight | - | No significant effects reported. | Decreased at higher doses.[6] | No significant changes.[5] |
| Target Organs & Histopathology | Liver and kidney changes noted in some studies.[7] | Gastric mucosa irritation. | Liver (enzyme increases, histological changes), stomach, kidney, lung.[1][6] | No alterations in physiological, hematological, or biochemical parameters.[5] |
| NOAEL | - | Not explicitly stated in available summaries. | 8 mg/kg/day[1] | > 2 mg/kg/day[5] |
Table 2: Summary of Long-Term Toxicity Studies in Dogs
| Parameter | This compound | Alendronate | Risedronate | Zoledronic Acid (Retrospective) |
| Study Duration | Data not available | 3 years | 1 year | Multiple infusions (retrospective) |
| Species/Strain | - | Beagle | Beagle | Various (clinical setting) |
| Dose Levels | - | 0.25, 0.5, 1.0 mg/kg/day (oral) | 4, 8 mg/kg/day (oral) | 0.13 to 0.32 mg/kg (IV) |
| Mortality | - | No treatment-related mortality. | Information not detailed. | Not reported as treatment-related. |
| Key Clinical Signs | - | Mild transient reductions in serum phosphorus and calcium. | Vomiting at doses >50 mg/kg (acute).[6] | Azotemia, vomiting, diarrhea, pancreatitis, cutaneous ulceration.[7][8] |
| Body Weight | - | No significant effects. | Poor food consumption at toxic doses.[6] | Not a primary endpoint. |
| Target Organs & Histopathology | - | Dose-dependent delay in bone remodeling in ribs. | Liver, kidney, stomach, testes, esophagus, intestine, pancreas, lymph nodes.[1] | Kidney (azotemia) was the most common adverse event noted.[7][8] |
| NOAEL | - | Not explicitly stated in available summaries. | 4 mg/kg/day[1] | Not applicable (retrospective study). |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation of toxicology data. Below is a generalized workflow for a long-term toxicity study and a specific example for a long-term Alendronate study in dogs.
Protocol: Long-Term (3-Year) Oral Safety Study of Alendronate in Beagle Dogs
-
Objective: To assess the long-term safety of Alendronate with a focus on bone strength and morphology.[1]
-
Test System: Thirty-two (16 male and 16 female) 83- to 86-week-old beagle dogs.
-
Dose Groups:
-
Control: 0.00 mg/kg/day
-
Low Dose: 0.25 mg/kg/day
-
Mid Dose: 0.5 mg/kg/day
-
High Dose: 1.0 mg/kg/day
-
-
Administration: Oral (p.o.)
-
Duration: Up to 3 years.
-
Parameters Monitored:
-
In-life: Physical signs, body weight, ophthalmology, radiographic evaluation of bone, electrocardiography.
-
Clinical Pathology: Hematology, clinical chemistry (including serum phosphorus and calcium), and urinalysis.
-
Terminal Procedures: Necropsy, organ weight assessment, histopathology, and biomechanical testing of bone.
-
-
Key Findings: No spontaneous fractures were observed. Mild, transient reductions in serum phosphorus and calcium were seen at the high dose. A dose-dependent delay in bone remodeling was noted in the ribs, but not in the tibia. There were no changes in the structural properties of femoral or vertebral bone.[1]
Conclusion
The available long-term animal safety data for this compound, primarily from equine use and some preclinical models, suggests a favorable safety profile with a good therapeutic margin.[2] The primary toxicities observed with bisphosphonates as a class, including gastrointestinal and renal effects, are important considerations in preclinical development.
For a comprehensive risk assessment of this compound in the context of new therapeutic applications, particularly for long-term use in humans, further chronic toxicity studies in standard rodent and non-rodent models, adhering to current regulatory guidelines, would be necessary to generate the detailed quantitative data required for a complete safety evaluation. The comparative data provided in this guide from other bisphosphonates can serve as a valuable benchmark for designing and interpreting such future studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. These highlights do not include all the information needed to use RISEDRONATE SODIUM DELAYED-RELEASE safely and effectively. See full prescribing information for RISEDRONATE SODIUM DELAYED-RELEASE . RISEDRONATE SODIUM DELAYED-RELEASE tablets Initial U.S. Approval: 1998 [dailymed.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Zoledronic Acid Hospira | European Medicines Agency (EMA) [ema.europa.eu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Toxicity of zoledronic acid after intravenous administration: A retrospective study of 95 dogs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
